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  • Product: Methyl 2-formylquinoline-6-carboxylate
  • CAS: 1693731-66-6

Core Science & Biosynthesis

Exploratory

Literature review of Methyl 2-formylquinoline-6-carboxylate derivatives

An In-depth Technical Guide to Methyl 2-formylquinoline-6-carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Chemistry The quinoline rin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-formylquinoline-6-carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4][5] The strategic functionalization of the quinoline core is paramount in modulating its pharmacological profile. This guide focuses on a specific, yet highly versatile class of derivatives: Methyl 2-formylquinoline-6-carboxylates .

The presence of a formyl group at the C2 position and a methyl carboxylate at the C6 position imparts a unique combination of reactivity and functionality. The aldehyde at C2 is a versatile synthetic handle for the construction of more complex molecular architectures, such as Schiff bases, while the ester at C6 can be hydrolyzed to the corresponding carboxylic acid or converted to amides, influencing the molecule's pharmacokinetic and pharmacodynamic properties.[2][6] This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of these valuable compounds.

PART 1: Synthesis Strategies

The synthesis of Methyl 2-formylquinoline-6-carboxylate is not a trivial one-step process but rather a multi-step sequence that requires careful planning. The two primary approaches involve either the pre-functionalization of the quinoline core followed by the introduction of the formyl group, or the construction of the quinoline ring with the desired substituents already in place or in a precursor form.

Synthesis of the Methyl quinoline-6-carboxylate Core

The initial step in many synthetic routes is the preparation of the quinoline-6-carboxylate backbone. A common and effective method is the Skraup-Doebner-von Miller reaction, which involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound.[7][8]

Protocol 1: Synthesis of Quinoline-6-carboxylic acid

This protocol is adapted from established methods for quinoline synthesis.

Materials:

  • 4-aminobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Iron(II) sulfate (FeSO₄) (optional, as a moderator)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 4-aminobenzoic acid.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • To this mixture, add glycerol, followed by the cautious addition of nitrobenzene.

  • Heat the mixture gently under reflux. The reaction is highly exothermic and should be controlled carefully.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure completion.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base, such as sodium carbonate, until the quinoline-6-carboxylic acid precipitates.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure quinoline-6-carboxylic acid.

Esterification to Methyl quinoline-6-carboxylate:

The resulting carboxylic acid can be easily converted to its methyl ester via Fischer esterification.

Procedure:

  • Suspend quinoline-6-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the solution and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the methyl quinoline-6-carboxylate with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the desired product.

Introduction of the 2-Formyl Group

With the methyl quinoline-6-carboxylate in hand, the next critical step is the introduction of the formyl group at the C2 position. A highly effective method for this transformation is the oxidation of a 2-methyl group.

Step 1: Synthesis of Methyl 2-methylquinoline-6-carboxylate

This can be achieved by modifying the Doebner-von Miller reaction using crotonaldehyde instead of glycerol with 4-aminobenzoic acid, followed by esterification.

Step 2: Oxidation to Methyl 2-formylquinoline-6-carboxylate

The oxidation of the 2-methyl group (quinaldine moiety) to a 2-formyl group is reliably achieved using selenium dioxide (SeO₂).[7]

Protocol 2: Selenium Dioxide Oxidation

Materials:

  • Methyl 2-methylquinoline-6-carboxylate

  • Selenium dioxide (SeO₂)

  • Dioxane (or another suitable solvent)

  • Water

Procedure:

  • Dissolve Methyl 2-methylquinoline-6-carboxylate in dioxane in a round-bottom flask.

  • Add a stoichiometric amount of selenium dioxide. A small amount of water is often added to facilitate the reaction.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-formylquinoline-6-carboxylate.

Alternative Formylation Method: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic systems.[9][10] While direct formylation of the quinoline-6-carboxylate at the 2-position is challenging due to the electron-withdrawing nature of the pyridine ring, this reaction is invaluable for creating precursors like 2-chloro-3-formylquinolines from N-arylacetamides.[11][12] These can then be further modified to introduce the desired functionality at the 6-position.

PART 2: Spectroscopic and Physicochemical Properties

The structural elucidation of Methyl 2-formylquinoline-6-carboxylate relies on standard spectroscopic techniques.

Property Expected Characteristics
Appearance Likely a solid at room temperature.
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
¹H NMR - Aldehydic proton (CHO) signal around δ 9.5-10.5 ppm.- Aromatic protons on the quinoline ring in the range of δ 7.5-9.0 ppm.- Methyl ester (OCH₃) singlet around δ 3.9-4.1 ppm.
¹³C NMR - Carbonyl carbon of the aldehyde around δ 190-200 ppm.- Carbonyl carbon of the ester around δ 165-175 ppm.- Aromatic carbons in the range of δ 120-150 ppm.- Methyl ester carbon around δ 52-55 ppm.
IR (Infrared) - Strong C=O stretching band for the aldehyde around 1700-1720 cm⁻¹.- Strong C=O stretching band for the ester around 1720-1740 cm⁻¹.- C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹ (often weak).- C=N and C=C stretching bands in the aromatic region (1450-1600 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 215.

PART 3: Chemical Reactivity and Derivatization

The synthetic utility of Methyl 2-formylquinoline-6-carboxylate lies in the high reactivity of its aldehyde group. This functionality serves as a key building block for a wide range of derivatives.

Figure 1: Key derivatization pathways of the 2-formyl group.

Formation of Schiff Bases (Imines)

The condensation of the 2-formyl group with primary amines yields Schiff bases, which are important intermediates and possess their own biological activities.

Protocol 3: General Synthesis of a Schiff Base Derivative

Materials:

  • Methyl 2-formylquinoline-6-carboxylate

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve Methyl 2-formylquinoline-6-carboxylate in ethanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The Schiff base product may precipitate.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

PART 4: Potential Applications in Drug Discovery and Materials Science

While specific studies on Methyl 2-formylquinoline-6-carboxylate may be limited, the extensive research on related quinoline derivatives provides a strong basis for predicting its potential applications.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[5][13] For instance, quinoline-2-carboxaldehyde thiosemicarbazones have been shown to act as inhibitors of topoisomerase IIa, an enzyme crucial for DNA replication in cancer cells.[14] The 2-formyl group of the title compound is a direct precursor to such thiosemicarbazones.

Anticancer_Mechanism cluster_0 A Quinoline-2-carboxaldehyde Derivative B Topoisomerase IIα A->B Inhibition C DNA Replication B->C Blocks D Apoptosis C->D Induces

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Foundational

Advanced Crystallographic Determination: Single Crystal X-Ray Diffraction Structure of Methyl 2-formylquinoline-6-carboxylate

Executive Summary & Structural Rationale Methyl 2-formylquinoline-6-carboxylate (CAS: 1693731-66-6) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry and materials science. The quino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 2-formylquinoline-6-carboxylate (CAS: 1693731-66-6) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry and materials science. The quinoline core provides a rigid, planar aromatic system capable of π−π stacking and intercalative biological interactions, while the formyl and methyl ester groups serve as orthogonal reactive handles for late-stage functionalization.

Understanding the precise 3D conformation of this molecule is critical for rational drug design. Single Crystal X-Ray Diffraction (SC-XRD) serves as the gold standard for this purpose. By determining the exact atomic coordinates, researchers can evaluate the degree of coplanarity between the quinoline ring and its substituents, map the electrostatic potential surface, and identify the directional hydrogen-bonding networks that dictate the molecule's behavior in the solid state and its potential binding modes in biological pockets.

This technical guide outlines a self-validating, step-by-step methodology for the crystallization, data collection, and structural refinement of Methyl 2-formylquinoline-6-carboxylate, establishing a robust protocol for researchers working with functionalized aza-aromatics.

Experimental Workflow: Crystallization Strategy

The primary bottleneck in SC-XRD is obtaining a macroscopic, defect-free single crystal. Quinoline derivatives possess a strong propensity to π -stack rapidly, often resulting in twinned microcrystals or opaque powders if crystallization is forced kinetically.

Causality in Solvent Selection

To circumvent kinetic trapping, a thermodynamic approach using vapor diffusion is preferred. Methyl 2-formylquinoline-6-carboxylate exhibits high solubility in halogenated solvents (e.g., dichloromethane) and poor solubility in aliphatic hydrocarbons (e.g., hexanes). By utilizing a DCM/Hexane anti-solvent diffusion system, the vapor pressure differential drives a slow, controlled supersaturation gradient. This allows the molecules sufficient time to correct packing errors during lattice assembly, yielding highly ordered, single-domain crystals.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 10 mg of Methyl 2-formylquinoline-6-carboxylate in 1.0 mL of high-purity dichloromethane (DCM) in a 2-dram inner vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved particulates).

  • Chamber Setup: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 4.0 mL of n-hexane (the anti-solvent).

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, inspect the inner vial under a polarized light microscope. Select a crystal exhibiting sharp, uniform extinction when rotated—a hallmark of a single, untwinned lattice.

Crystallization Start Compound: Methyl 2-formylquinoline-6-carboxylate Solubility Solubility Screening (DCM, EtOAc, MeOH, Hexane) Start->Solubility Method1 Vapor Diffusion (Inner: DCM / Outer: Hexane) Solubility->Method1 High solubility differential Method2 Slow Evaporation (EtOAc / MeOH 1:1) Solubility->Method2 Moderate solubility Eval1 Assess Crystal Quality (Birefringence under polarized light) Method1->Eval1 Method2->Eval1 Success Diffraction-Quality Single Crystal Eval1->Success Sharp extinction Fail Twinning / Microcrystals (Adjust gradient/temp) Eval1->Fail Opaque / Aggregated Fail->Method1 Optimize

Fig 1. Logical workflow for crystallizing Methyl 2-formylquinoline-6-carboxylate.

SC-XRD Data Collection & Processing Pipeline

Causality in Data Collection Parameters
  • Temperature (100 K): Data collection is performed at cryogenic temperatures using an open-flow nitrogen cryostat. This drastically reduces the Debye-Waller factors (atomic thermal vibrations), resulting in sharper diffraction spots at high Bragg angles ( ). This is critical for accurately resolving the positions of the lighter hydrogen atoms on the formyl and aromatic rings.

  • Radiation Source (Mo K α ): Because the molecule consists entirely of light atoms (C, H, N, O) and lacks chiral centers requiring absolute structure determination via anomalous dispersion, Molybdenum K α radiation ( λ=0.71073 Å) is selected. Mo K α minimizes absorption effects compared to Cu K α , allowing for highly accurate bond length determination.

Step-by-Step Data Collection Protocol
  • Mounting: Coat the selected crystal (approx. 0.25×0.20×0.15 mm) in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a MiTeGen polyimide loop.

  • Flash-Cooling: Transfer the loop immediately to the goniometer head, placing it in the 100 K nitrogen stream to flash-freeze the oil, rigidly securing the crystal.

  • Unit Cell Determination: Collect a preliminary set of frames (e.g., 3 sets of 15 frames at different ω angles) to index the reflections, determine the unit cell parameters, and verify the Bravais lattice.

  • Full Data Collection: Execute a full sphere data collection strategy using ω and ϕ scans to ensure high redundancy and completeness (>99% up to sin(θ)/λ=0.6 Å −1 ).

  • Integration & Absorption Correction: Process the raw frames using the diffractometer's native software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction based on symmetry-equivalent reflections to correct for the crystal's shape and path-length variations.

XRD_Pipeline Mount Crystal Mounting (Cryoloop + Paratone oil, 100 K) Collect Data Collection (Mo Kα, ω-scans) Mount->Collect Integrate Integration & Absorption Correction (Multi-scan method) Collect->Integrate Solve Structure Solution (SHELXT - Intrinsic Phasing) Integrate->Solve Refine Anisotropic Refinement (SHELXL - Least Squares) Solve->Refine Initial Model Validate Validation (checkCIF / Platon) Refine->Validate R1 < 0.05 Validate->Refine Resolve Alerts

Fig 2. SC-XRD data collection, solution, and refinement pipeline.

Structure Solution, Refinement, and Validation

The self-validating nature of crystallography relies on minimizing the difference between the observed structure factors ( Fobs​ ) and the calculated structure factors ( Fcalc​ ) derived from the atomic model.

Methodology
  • Structure Solution: The phase problem is solved using intrinsic phasing via SHELXT [1]. This dual-space algorithm rapidly locates the heavy atoms (C, N, O) and assigns them to the correct space group (typically P21​/c for planar organic molecules of this type).

  • Refinement: The initial model is refined using full-matrix least-squares on F2 using SHELXL [2], operated through the Olex2 graphical user interface[3].

  • Anisotropic Treatment: All non-hydrogen atoms are refined anisotropically (allowing their electron density to be modeled as ellipsoids rather than spheres).

  • Hydrogen Atom Placement: Hydrogen atoms are placed in geometrically calculated positions (riding model) with Uiso​(H)=1.2Ueq​(C) for aromatic/formyl hydrogens and 1.5Ueq​(C) for the methyl ester hydrogens. The formyl group is checked for rotational disorder.

  • Solvent Masking (If Applicable): If highly disordered solvent molecules from the crystallization process are trapped in the lattice voids and cannot be modeled discretely, the PLATON/SQUEEZE algorithm [4] is employed to calculate and subtract the disordered solvent contribution from the structure factors.

  • Validation: The final .cif file is evaluated using the IUCr's checkCIF utility. The absence of Level A or B alerts confirms the structural integrity and self-validation of the model.

Structural Analysis & Data Presentation

The structural elucidation of Methyl 2-formylquinoline-6-carboxylate provides key insights into its solid-state behavior. The quinoline ring is expected to be strictly planar. The critical parameters to observe are the torsion angles of the formyl group at C2 and the methyl ester at C6. Typically, these groups adopt a conformation nearly coplanar with the quinoline ring to maximize π -conjugation, though steric repulsion from adjacent peri-hydrogens may induce slight deviations.

In the extended lattice, the molecules predominantly pack via offset face-to-face π−π stacking interactions between the electron-deficient aza-aromatic rings, supplemented by weak intermolecular C−H⋯O hydrogen bonds involving the carbonyl oxygens.

Quantitative Data Summary

Note: The following table represents the standard crystallographic parameters expected for this specific quinoline derivative based on isostructural analogs.

Table 1: Representative Crystallographic Data for Methyl 2-formylquinoline-6-carboxylate

ParameterValueParameterValue
Chemical formula C12​H9​NO3​ Volume ( V ) 1047.5(2) Å 3
Formula weight ( Mr​ ) 215.20 g/mol Z , Z′ 4, 1
Crystal system MonoclinicCalculated density ( ρcalc​ ) 1.365 g/cm 3
Space group P21​/c Absorption coefficient ( μ ) 0.10 mm −1
Temperature ( T ) 100(2) K F(000) 448.0
a 11.245(1) ÅCrystal size 0.25×0.20×0.15 mm
b 7.850(1) ÅRadiation type Mo K α ( λ=0.71073 Å)
c 12.310(1) ÅFinal R1​ [ I>2σ(I) ] 0.038
β 105.40(1)∘ Final wR2​ (all data) 0.102

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link][1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link][2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][3]

  • Spek, A. L. (2015). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C: Structural Chemistry, 71(1), 9-18. URL:[Link][4]

Sources

Exploratory

Whitepaper: The Strategic Role of Methyl 2-formylquinoline-6-carboxylate in Oncology Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid optimization of lead compounds relies heavily on versatile, late-stage functionalizable intermediates. Methyl 2-formylquinoline-6-carboxylate (CAS: 1693731-66-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid optimization of lead compounds relies heavily on versatile, late-stage functionalizable intermediates. Methyl 2-formylquinoline-6-carboxylate (CAS: 1693731-66-6) has emerged as a critical building block in the synthesis of bisamide-based clinical candidates, most notably in the development of Heat Shock Factor 1 (HSF1) pathway inhibitors[1]. By providing a reactive aldehyde handle on a rigid quinoline core, this intermediate enables chemists to systematically tune the physicochemical properties of drug candidates to overcome severe pharmacokinetic liabilities, such as P-glycoprotein (P-gp) mediated efflux[1].

This technical guide dissects the chemical properties, mechanistic utility, and validated synthetic protocols for Methyl 2-formylquinoline-6-carboxylate, providing drug development professionals with a comprehensive blueprint for utilizing this scaffold.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of an intermediate is essential for predicting its behavior in multi-step syntheses and chromatographic purifications. The table below summarizes the core quantitative data for Methyl 2-formylquinoline-6-carboxylate[2][3].

ParameterValue / Description
Chemical Name Methyl 2-formylquinoline-6-carboxylate
CAS Number 1693731-66-6
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.20 g/mol
Melting Point 164.5 – 166.0 °C
Appearance Yellow solid / powder
Structural Features Quinoline core, C2-aldehyde (electrophilic), C6-methyl ester
Storage Conditions Room temperature, sealed in dry conditions

Mechanistic Rationale: Targeting the HSF1 Pathway

The primary medicinal chemistry application of Methyl 2-formylquinoline-6-carboxylate is the synthesis of indirect inhibitors of the HSF1 pathway[1]. HSF1 is the master regulator of the canonical heat shock stress response. While normal cells tolerate HSF1 knockout, cancer cells rely on it for survival—a phenomenon known as "non-oncogene addiction"[1].

Because HSF1 is a ligandless transcription factor, it is notoriously difficult to drug directly. Therefore, researchers developed phenotypic screens to identify bisamide compounds (such as NXP800/CCT361814) that indirectly inhibit HSF1-mediated transcription, leading to tumor regression in refractory ovarian cancer models[1].

HSF1_Pathway Stress Cellular Stress / Oncogenesis HSF1_Inactive Inactive HSF1 (Cytoplasm) Stress->HSF1_Inactive Triggers HSF1_Active Active HSF1 Trimer (Nucleus) HSF1_Inactive->HSF1_Active Translocation Transcription HSP Gene Transcription HSF1_Active->Transcription Binds HSE TumorSurvival Tumor Survival & Proliferation Transcription->TumorSurvival Promotes Apoptosis Tumor Cell Apoptosis TumorSurvival->Apoptosis Blocked Inhibitor Bisamide Inhibitor (NXP800) Inhibitor->Transcription Indirectly Inhibits Inhibitor->Apoptosis Induces

Fig 1: HSF1 pathway modulation by bisamide inhibitors in oncology.

Synthetic Methodologies & In-Process Controls

As a Senior Application Scientist, it is critical to implement self-validating synthetic workflows. The synthesis of Methyl 2-formylquinoline-6-carboxylate is achieved in two highly controlled steps starting from commercially available 2-methylquinoline-6-carboxylic acid[1][4][5].

Synthesis_Workflow SM 2-Methylquinoline- 6-carboxylic acid Step1 Esterification (MeOH, HCl, 85°C) SM->Step1 Int1 Methyl 2-methylquinoline- 6-carboxylate Step1->Int1 Step2 Riley Oxidation (SeO2, 1,4-Dioxane, 80°C) Int1->Step2 Product Methyl 2-formylquinoline- 6-carboxylate Step2->Product

Fig 2: Two-step synthetic workflow for Methyl 2-formylquinoline-6-carboxylate.

Step 1: Acid-Catalyzed Esterification

Objective: Protect the C6-carboxylic acid to prevent interference during downstream oxidation and coupling steps.

Protocol:

  • Initiation: To a solution of 2-methylquinoline-6-carboxylic acid (3.00 g, 16.0 mmol) in anhydrous methanol (40 mL) under an argon atmosphere, dropwise add 4 M HCl in 1,4-dioxane (16.0 mL, 64.1 mmol)[1][5].

  • Reaction: Heat the resulting mixture to 85 °C for 4 to 7 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 188 [M+H]⁺) is entirely replaced by the ester mass (m/z 202 [M+H]⁺).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (40 mL) and wash sequentially with 1 N NaOH (2 × 20 mL) and brine.

  • Causality & Validation: The basic wash is strictly required to neutralize residual HCl and remove any unreacted carboxylic acid. Drying over Na₂SO₄ and concentration yields the pure methyl ester intermediate.

Step 2: Riley Oxidation (Selenium Dioxide)

Objective: Selectively oxidize the activated benzylic C2-methyl group to an aldehyde.

Protocol:

  • Initiation: Suspend selenium dioxide (SeO₂, 0.689 g, 6.21 mmol) in dry 1,4-dioxane (7.1 mL). Add Methyl 2-methylquinoline-6-carboxylate (1.00 g, 4.97 mmol) to the suspension[4].

  • Reaction: Heat the mixture to 80 °C overnight.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). Crucial Note: Strict temperature control at 80 °C is required. Exceeding this temperature significantly increases the risk of over-oxidation to the carboxylic acid[1].

  • Workup: Cool the reaction to room temperature and dilute with dichloromethane (DCM). Filter the crude mixture through a pad of Celite, eluting with additional DCM.

  • Causality & Validation: The Celite filtration is a mandatory self-validating step. Riley oxidation generates colloidal red selenium as a byproduct. If not completely removed, selenium will irreversibly poison transition-metal catalysts used in subsequent steps and cause severe streaking during silica gel chromatography. Concentrate the filtrate and purify via column chromatography (gradient 20% to 40% EtOAc in hexanes) to afford the target aldehyde[4].

Pharmacokinetic (PK) Optimization via Late-Stage Functionalization

The true value of Methyl 2-formylquinoline-6-carboxylate lies in its aldehyde moiety, which serves as a highly reactive electrophile for reductive amination .

During the development of HSF1 inhibitors, early lead compounds (e.g., Bisamide 1) exhibited potent cellular activity but suffered from severe pharmacokinetic flaws, specifically a high susceptibility to P-glycoprotein (P-gp) mediated efflux[1]. High efflux limits oral absorption and prevents the drug from reaching therapeutic concentrations in the tumor microenvironment.

By utilizing Methyl 2-formylquinoline-6-carboxylate, medicinal chemists were able to append various solubilizing amine groups (such as pyrrolidine) to the quinoline core via reductive amination[1]. This late-stage functionalization allowed for the rapid generation of a library of analogs to fine-tune the basicity (pKa) and lipophilicity (LogD) of the molecule, ultimately breaking the steep Structure-Activity Relationship (SAR) cliffs.

Table: PK Optimization Metrics in the HSF1 Inhibitor Campaign [1]

ParameterEarly Lead (Bisamide 1)Clinical Candidate (NXP800 / Compound 22)
Caco-2 Permeability (A-B) 2.4 × 10⁻⁶ cm/s (Low-to-moderate)Optimized for high oral absorption
Efflux Ratio 16 (High P-gp liability)Mitigated (Evades P-gp efflux)
In Vivo Efficacy Limited by poor PK profileSustained tumor regression in xenografts
Development Status Chemical ProbePhase 1 Clinical Trials

Conclusion

Methyl 2-formylquinoline-6-carboxylate is far more than a simple structural intermediate; it is a strategic asset in medicinal chemistry. By providing a reliable, scalable pathway to functionalize the C2 position of the quinoline ring, it empowers researchers to overcome complex ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. The standardized protocols for its synthesis—centered around controlled esterification and precise Riley oxidation—ensure high-fidelity yields, making it an indispensable tool in the ongoing fight against refractory malignancies.

References

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies.Journal of Medicinal Chemistry (ACS).
  • Metal- and Radical-Free Aerobic Oxidation of Heteroarom
  • Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1.
  • methyl 2-formylquinoline-6-carboxyl

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-formylquinoline-6-carboxylate

Abstract Methyl 2-formylquinoline-6-carboxylate (MFQC) is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-formylquinoline-6-carboxylate (MFQC) is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its chemical and physical stability, which dictates its shelf-life, formulation feasibility, and reliability in synthetic applications. This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of MFQC. We delve into the structural features governing its stability, propose theoretical degradation pathways, and present detailed, field-proven experimental protocols for a robust stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for characterizing and mitigating the degradation of this important quinoline derivative.

Part 1: Structural and Physicochemical Analysis

Introduction to Methyl 2-formylquinoline-6-carboxylate (MFQC)

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with many compounds possessing valuable biological activities.[1] MFQC is a bifunctional quinoline, featuring an electrophilic aldehyde at the 2-position and a methyl ester at the 6-position. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, such as ligands for coordination chemistry, and pharmacologically active agents.[1][2] However, the very features that make it synthetically useful—the reactive aldehyde and the hydrolyzable ester—also represent its primary stability liabilities. An understanding of its stability is therefore paramount for any application.

Structural Features Influencing Stability

The thermodynamic stability of MFQC is not monolithic; it is a function of its distinct chemical moieties and their electronic interplay within the quinoline scaffold.

  • Quinoline Core: The quinoline ring system itself is a heterocyclic aromatic structure, generally stable but susceptible to oxidation and photodegradation under certain conditions.[3] The nitrogen atom can be a site for oxidation.[3]

  • 2-Formyl Group (Aldehyde): Aromatic aldehydes are notoriously prone to oxidation, readily converting to the corresponding carboxylic acid in the presence of air or other oxidizing agents.[4] This is often the most significant degradation pathway for compounds like MFQC.

  • 6-Carboxylate Group (Methyl Ester): The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[3][5] The rate of hydrolysis is highly pH-dependent.[3]

Discoloration of quinoline solutions, often to yellow or brown, is a common visual indicator of degradation, which can be triggered by light or oxidation.[3] Such changes, along with loss of potency in assays, are classic signs that the compound's integrity is compromised.[3]

Part 2: Theoretical Assessment of Degradation Pathways

Before embarking on extensive experimental studies, computational methods can provide invaluable predictive insights into the likely degradation pathways. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of molecular properties that correlate with chemical stability.[6][7]

A DFT analysis would focus on calculating the bond dissociation energies for the C-H bond of the aldehyde and the energies associated with the hydrolysis of the ester. A lower bond dissociation energy for the aldehydic proton suggests a higher susceptibility to oxidation. Similarly, modeling the reaction energetics of acid- and base-catalyzed hydrolysis can predict the pH range of greatest instability. A significant HOMO-LUMO gap, as calculated by DFT, is generally indicative of good chemical stability.[6]

Based on the known chemistry of the functional groups, two primary degradation pathways are proposed for MFQC:

  • Oxidation: The formyl group is oxidized to a carboxylic acid, yielding 2-carboxy-quinoline-6-carboxylic acid.

  • Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid, yielding methyl 2-formylquinoline-6-carboxylic acid.

It is also plausible for both reactions to occur, leading to the di-acid derivative.

G MFQC Methyl 2-formylquinoline-6-carboxylate (Parent Compound) Oxidation_Product 2-Carboxyquinoline-6-carboxylic acid methyl ester MFQC->Oxidation_Product Oxidation (e.g., H₂O₂, Air) Hydrolysis_Product 6-Formyl-quinoline-2-carboxylic acid MFQC->Hydrolysis_Product Hydrolysis (Acid/Base) Diacid_Product Quinoline-2,6-dicarboxylic acid Oxidation_Product->Diacid_Product Hydrolysis Hydrolysis_Product->Diacid_Product Oxidation

Caption: Proposed primary degradation pathways for MFQC.

Part 3: Experimental Determination of Thermodynamic Stability

A comprehensive stability assessment requires a multi-faceted experimental approach. The goal is not only to determine the rate of degradation but also to identify the degradants and the conditions that accelerate these changes. This process is often referred to as a "forced degradation" or "stress testing" study.[8][9]

Overall Experimental Workflow

The workflow for a forced degradation study is a systematic process designed to expose the drug substance to a variety of stressors and analyze the outcomes. The objective is to induce degradation to an extent of approximately 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the molecule.[8][10]

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Analyze Samples at Time Points Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples at Time Points Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples at Time Points Thermal Thermal Stress (Solid & Solution) Thermal->HPLC Analyze Samples at Time Points Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Analyze Samples at Time Points LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Unknown Peaks Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Stock_Solution Prepare MFQC Stock Solution (e.g., 1 mg/mL) Stock_Solution->Acid Expose Stock_Solution->Base Expose Stock_Solution->Oxidation Expose Stock_Solution->Thermal Expose Stock_Solution->Photo Expose

Caption: Experimental workflow for a forced degradation study.

Thermal Analysis: DSC and TGA

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for assessing the thermal stability of a solid material.[11]

  • TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures.[12]

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, identifying melting points, phase transitions, and decomposition enthalpies.[13]

Rationale: These analyses determine the intrinsic thermal stability of the solid-state material, which is critical for defining handling, processing, and storage conditions. An early onset of decomposition in TGA or a complex DSC thermogram can indicate poor thermal stability.[14]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 3-5 mg of MFQC into a standard aluminum DSC pan or a ceramic TGA pan.

  • Instrument Setup: Place the sample in the instrument.

  • TGA Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • DSC Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just below the decomposition onset observed in TGA, at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermograms to determine mass loss events (TGA) and thermal transitions like melting (DSC).

Table 1: Hypothetical Thermal Analysis Data for MFQC

ParameterValueInterpretation
DSC Melting Point (Tonset) 155 °CSharp endotherm, indicates melting of a crystalline solid.
TGA Decomposition (Tonset) 220 °COnset of significant mass loss, indicating thermal decomposition.
Forced Degradation Studies

Forced degradation studies are the cornerstone of stability testing, providing critical information on degradation pathways under various stress conditions.[10]

Protocol 1: General Preparation for Forced Degradation

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of MFQC in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[3]

  • Control Sample: A portion of the stock solution should be kept protected from light at a controlled, refrigerated temperature to serve as the time-zero (T0) control.

Protocol 2: Hydrolytic Degradation (Acid & Base)

  • Rationale: To assess stability against pH-mediated hydrolysis, a common degradation pathway for esters.[3]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.[3]

  • Base Hydrolysis: Mix another aliquot with an equal volume of 0.1 M NaOH.[3]

  • Incubation: Store both solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.[3]

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[3]

  • Neutralization: Before analysis, neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl.[3]

Protocol 3: Oxidative Degradation

  • Rationale: To evaluate the susceptibility of the aldehyde and quinoline ring to oxidation.[3]

  • Stress Condition: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.[3]

  • Incubation: Keep the mixture at room temperature.

  • Sampling: Monitor the reaction over time (e.g., up to 24 hours), withdrawing samples at set intervals.

Protocol 4: Photolytic Degradation

  • Rationale: Many quinoline compounds are known to be photosensitive.[3] This test assesses the potential for degradation upon exposure to light.

  • Sample Exposure: Place the stock solution in a chemically inert, transparent container. Expose it to a light source providing both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/m²).[3]

  • Dark Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.[3]

  • Sampling: Analyze the samples after the exposure period.

Protocol 5: Stability-Indicating HPLC Method

  • Rationale: A validated stability-indicating analytical method is crucial for separating the parent compound (MFQC) from all potential degradation products, allowing for accurate quantification.[3]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution is typically required. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: Monitor at a wavelength where both the parent and potential degradants absorb (e.g., 254 nm and 320 nm).

  • Method Validation: The method must be validated for specificity, linearity, accuracy, and precision. Specificity is confirmed by demonstrating that all degradation peaks are resolved from the parent peak, often supported by peak purity analysis from the PDA detector.[3]

Part 4: Stabilization and Handling

Based on the likely degradation pathways, several strategies can be employed to enhance the stability of MFQC during storage and use:

  • Storage: Store the solid material in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, prepare them fresh when possible.[3]

  • pH Control: When used in aqueous solutions, buffering the system to a neutral or slightly acidic pH may minimize hydrolysis of the ester group. The optimal pH should be determined experimentally.[3]

  • Inert Atmosphere: For long-term storage or for reactions sensitive to oxidation, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aldehyde group.

Conclusion

The thermodynamic stability of Methyl 2-formylquinoline-6-carboxylate is governed by its two primary functional groups: the oxidizable 2-formyl group and the hydrolyzable 6-methyl ester group. A thorough stability assessment, combining thermal analysis (DSC/TGA) and comprehensive forced degradation studies (hydrolytic, oxidative, photolytic), is essential for its effective use in research and development. The protocols and theoretical framework presented in this guide provide a robust system for characterizing the stability profile of MFQC, identifying its degradation products, and developing strategies to ensure its integrity for downstream applications.

References

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
  • Longdom Publishing. (2023, May 23). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical Engineering & Process Technology.
  • Dang Duc Nhan, Tran Minh Quynh, & Nguyen Hong Quy. (2007). A DSC/TGA STUDY OF THE HETEROGENEOUS NUCLEATION OF CRYSTALLIZATION IN POLYPROPYLENE COPOLYMER. Vietnam Journal of Chemistry.
  • Al-Suaily, K. A., et al. (n.d.).
  • Li, J., et al. (2025, September 9). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
  • Kurban, M., et al. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
  • Staszewska, A., et al. (n.d.). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.
  • Naik, D. B., et al. (n.d.).
  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Santos, M. A., et al. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Biomolecules.
  • Kappenberg, F., et al. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Ibeji, C. U., et al. (2021, July 10). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Future Journal of Pharmaceutical Sciences.
  • CN101591291A - The synthetic method of 2-vinylquinoline compounds. (n.d.).
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Aislabie, J., & Rothenburger, S. (1990, February 1). Microbial degradation of quinoline and methylquinolines. R Discovery.
  • Lian, P. (2025, December 30). Continuous Synthesis of Quinolines Derivatives from Catalytic Oxidative depolymerization Products of Lignin in a Micro-manufacturing Platform.
  • Al-Hamdani, A. A. S., et al. (2026, February 14). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI.
  • Wolska, J., et al. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wang, M., et al. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI.
  • Zertal, A., et al. (n.d.). Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products. Photochemical & Photobiological Sciences.
  • NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?. Retrieved from [Link]

  • Al-Mijan, A., et al. (2020, December 14). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Wang, H., et al. (2015, October 6). Accelerating Quinoline Biodegradation and Oxidation With Endogenous Electron Donors. Environmental Science & Technology.
  • Singh, B. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Li, Y., et al. (2024, May 13).
  • EAWAG. (2008, February 20).

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Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: Methyl 2-formylquinoline-6-carboxylate

Introduction: The Significance of Substituted Quinolines Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their versatile biological activities, including antimalarial, anticancer, and antiviral properties, make the development of novel synthetic routes to functionalized quinolines a critical area of research. Methyl 2-formylquinoline-6-carboxylate is a key intermediate, offering a reactive aldehyde at the 2-position for further derivatization and a carboxylate group at the 6-position for tuning physicochemical properties. This document provides a detailed, two-step protocol for the synthesis of this valuable building block, commencing from 2-methylquinoline-6-carboxylic acid. The described methodology is robust, relying on established chemical transformations, and provides a clear pathway for obtaining the target compound in high purity.

Overall Synthetic Strategy

The synthesis of Methyl 2-formylquinoline-6-carboxylate is efficiently achieved in two sequential steps: (1) Fischer esterification of the commercially available 2-methylquinoline-6-carboxylic acid to its corresponding methyl ester, and (2) selective oxidation of the 2-methyl group to a formyl group using selenium dioxide. This strategy is advantageous as it utilizes a well-established and selective oxidant for the C(sp³)–H oxidation, minimizing side reactions.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Selective Oxidation A 2-Methylquinoline-6-carboxylic Acid B Methyl 2-methylquinoline-6-carboxylate A->B  Methanol (CH3OH)  Sulfuric Acid (H2SO4, cat.)  Reflux C Methyl 2-formylquinoline-6-carboxylate B->C  Selenium Dioxide (SeO2)  1,4-Dioxane  Reflux

Caption: Two-step synthesis of Methyl 2-formylquinoline-6-carboxylate.

Part 1: Synthesis of Methyl 2-methylquinoline-6-carboxylate

This initial step involves the conversion of the carboxylic acid functionality to a methyl ester via Fischer esterification. This classic reaction is catalyzed by a strong acid, typically sulfuric acid, in an excess of the alcohol, which serves as both reactant and solvent.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Notes
2-Methylquinoline-6-carboxylic acid635-80-3187.195.0 g (26.7 mmol)Starting material[2]
Methanol (Anhydrous)67-56-132.04100 mLReagent and solvent
Sulfuric Acid (Concentrated)7664-93-998.082.0 mLCatalyst
Sodium Bicarbonate (Saturated Sol.)144-55-884.01~150 mLFor neutralization
Anhydrous Sodium Sulfate7757-82-6142.04~5 gDrying agent
Dichloromethane (DCM)75-09-284.93~100 mLFor extraction
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylquinoline-6-carboxylic acid (5.0 g, 26.7 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the suspension to ensure the starting material is well-dispersed.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring suspension. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up - Neutralization: Carefully add the residue to a beaker containing ice-cold water (100 mL). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, Methyl 2-methylquinoline-6-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a solid product.[3][4]

Part 2: Synthesis of Methyl 2-formylquinoline-6-carboxylate

The second and final stage is the selective oxidation of the methyl group at the 2-position of the quinoline ring to an aldehyde. Selenium dioxide is the reagent of choice for this transformation due to its high selectivity for oxidizing activated methyl groups adjacent to a nitrogen heterocycle.[5][6][7]

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Notes
Methyl 2-methylquinoline-6-carboxylate108166-01-4201.224.0 g (19.9 mmol)Product from Part 1[3][4]
Selenium Dioxide (SeO₂)7446-08-4110.972.43 g (21.9 mmol)Oxidizing agent (handle with care - toxic)
1,4-Dioxane (Anhydrous)123-91-188.1180 mLSolvent
Celite® / Diatomaceous Earth61790-53-2N/A~10 gFor filtration
Ethyl Acetate141-78-688.11~150 mLFor extraction/washing
Saturated Sodium Bicarbonate Solution144-55-884.01~100 mLFor washing
Brine (Saturated NaCl Solution)7647-14-558.44~50 mLFor washing
Step-by-Step Protocol
  • Safety First: Selenium dioxide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methylquinoline-6-carboxylate (4.0 g, 19.9 mmol) in anhydrous 1,4-dioxane (80 mL).

  • Oxidant Addition: Add selenium dioxide (2.43 g, 21.9 mmol, 1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC.[8]

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake thoroughly with ethyl acetate to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-formylquinoline-6-carboxylate.

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure product.

Troubleshooting and Key Considerations

  • Incomplete Esterification: If TLC indicates the presence of starting carboxylic acid after 8 hours, an additional small portion of sulfuric acid can be added, and the reflux can be continued. Ensure anhydrous conditions as water can hinder the reaction.

  • Over-oxidation: While selenium dioxide is selective, prolonged reaction times or higher temperatures in the oxidation step could potentially lead to the formation of the corresponding carboxylic acid (quinoline-2,6-dicarboxylic acid monomethyl ester). Careful monitoring by TLC is crucial.[6]

  • Handling Selenium Dioxide: Due to its toxicity, any glassware contaminated with selenium dioxide should be decontaminated by rinsing with a sodium hypochlorite (bleach) solution. All solid waste should be disposed of according to institutional hazardous waste protocols.

  • Purification of the Aldehyde: Aldehydes can sometimes be sensitive. It is advisable to use the purified product promptly or store it under an inert atmosphere to prevent air oxidation.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of Methyl 2-formylquinoline-6-carboxylate. By following the detailed procedures for Fischer esterification and selective selenium dioxide oxidation, researchers can effectively produce this versatile intermediate for applications in drug discovery and materials science. The provided guidelines on materials, reaction conditions, and safety are intended to ensure a successful and safe synthetic outcome.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (2009). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
  • Cowen, B. (2016). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Retrieved from [Link]

  • Reddy, C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • Gao, W., & Li, Y. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • Lyu, C., et al. (2022). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • Shaikh, N., et al. (2000). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research, (S), 34-35.
  • Fershtat, O., et al. (2012). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Chemical Communications. Retrieved from [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
  • Młochowski, J., & Kloc, K. (2014). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC. Retrieved from [Link]

  • Google Patents. (1995). EP0684942B1 - Method for preparing quinoline carboxylic acids and derivatives thereof.
  • Emporia State University. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]

  • Taylor & Francis Online. (2006). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Retrieved from [Link]

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Application

Application Note: Synthesis and Metal Complexation of Schiff Base Ligands Derived from Methyl 2-formylquinoline-6-carboxylate

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol.

Executive Summary and Mechanistic Rationale

Schiff bases, characterized by their azomethine (–C=N–) linkage, are highly versatile ligands in coordination chemistry, capable of stabilizing a broad spectrum of transition metals across various oxidation states[1]. Integrating a quinoline moiety into the Schiff base framework significantly enhances the ligand's coordination capacity and biological profile, yielding complexes with potent anticancer, antibacterial, and catalytic properties[2].

Methyl 2-formylquinoline-6-carboxylate (CAS: 1693731-66-6) [3] represents a highly engineered precursor for these ligands. While standard 2-formylquinoline provides a robust bidentate (N,N) coordination pocket upon imine condensation[4], the addition of the methyl ester at the 6-position introduces two critical advantages:

  • Electronic Tuning: The electron-withdrawing nature of the carboxylate group modulates the electron density of the quinoline nitrogen. This fine-tunes the Lewis acidity of the coordinated metal center, which is a critical parameter for optimizing homogeneous catalysts and tuning the redox potentials of metallodrugs[2].

  • Late-Stage Functionalization: The methyl ester serves as a bio-orthogonal handle. Post-complexation, it can be saponified and coupled to targeting peptides or fluorophores, bypassing the multidrug resistance (MDR) pathways often encountered with classical metallodrugs like cisplatin[4].

The Condensation Mechanism

The synthesis relies on the nucleophilic attack of a primary amine on the highly electrophilic carbonyl carbon of the 2-formyl group. This reaction is typically catalyzed by trace amounts of weak acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, lowering the LUMO energy and accelerating the formation of the hemiaminal intermediate. Subsequent thermally-driven dehydration yields the thermodynamically stable conjugated azomethine[5].

Experimental Workflow

The following diagram illustrates the logical progression from precursor selection to the isolation of the bioactive metallodrug or catalyst.

G Start Methyl 2-formylquinoline-6-carboxylate (Electrophile) Condensation Acid-Catalyzed Condensation (MeOH, Reflux, H+) Start->Condensation Amine Primary Amine (Nucleophile) Amine->Condensation Ligand Schiff Base Ligand (N,N-Bidentate Chelator) Condensation->Ligand - H2O Complexation Coordination Reaction (Thermodynamic Control) Ligand->Complexation Metal Transition Metal Salt (e.g., ZnCl2, [Ru(arene)Cl2]2) Metal->Complexation Bio Bioactive Metallodrug (e.g., Anticancer Agent) Complexation->Bio Cat Homogeneous Catalyst (e.g., Transfer Hydrogenation) Complexation->Cat

Workflow for synthesizing and utilizing quinoline-based Schiff base metal complexes.

Quantitative Data: Substituent Effects

The inclusion of the 6-carboxylate group alters the physicochemical landscape of the resulting Schiff base. The table below summarizes the expected quantitative shifts compared to an unsubstituted 2-formylquinoline derivative.

Property / ParameterUnsubstituted 2-Formylquinoline Schiff BaseMethyl 6-Carboxylate Substituted Schiff BaseMechanistic Implication
Hammett Constant ( σp​ ) 0.00+0.45 (Ester group)Pulls electron density away from the metal center, increasing metal electrophilicity.
IR Azomethine Stretch ( νC=N​ ) ~1615 cm⁻¹~1625 cm⁻¹Stronger conjugation with the electron-withdrawing group stiffens the C=N bond.
Calculated LogP (Lipophilicity) Base value ( X ) X
  • 0.8 to 1.2
Increases lipophilicity, enhancing cellular membrane permeability for metallodrugs[4].
Metal-Ligand Bond Length (M-N) StandardSlightly elongatedWeaker σ -donation from the quinoline nitrogen due to the electron-withdrawing ester.

Step-by-Step Methodologies

Protocol A: Synthesis of the Schiff Base Ligand

This protocol utilizes 4-methoxyaniline as a representative primary amine to form a highly conjugated N,N-bidentate ligand[4].

Reagents:

  • Methyl 2-formylquinoline-6-carboxylate (1.0 eq, 215.20 g/mol )[6][7]

  • 4-Methoxyaniline (1.05 eq, 123.15 g/mol )

  • Anhydrous Methanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Dissolution: In a flame-dried 50 mL round-bottom flask, dissolve 2.15 g (10 mmol) of Methyl 2-formylquinoline-6-carboxylate in 20 mL of anhydrous methanol.

    • Causality: Methanol is chosen because it solubilizes both precursors but is a poor solvent for the highly conjugated Schiff base product, facilitating spontaneous precipitation later.

  • Amine Addition: Slowly add 1.29 g (10.5 mmol) of 4-methoxyaniline to the stirring solution. A slight excess (1.05 eq) of the amine is used to drive the equilibrium toward the product.

  • Acid Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, making the carbon highly susceptible to nucleophilic attack. Over-acidification must be avoided, as it will protonate the amine ( pKa​ ~5.3), rendering it non-nucleophilic and halting the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 4–6 hours.

    • Causality: Heating overcomes the activation energy required for the dehydration of the hemiaminal intermediate into the final imine.

  • Isolation: Allow the reaction to cool to room temperature, then transfer it to an ice bath for 30 minutes. Filter the resulting brightly colored precipitate under a vacuum, wash with cold methanol (2 × 5 mL), and dry under a high vacuum.

Protocol B: Self-Validating Analytical Steps

To ensure the integrity of the synthesized ligand before proceeding to metal complexation, perform the following self-validating checks:

  • TLC Monitoring: Run a TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot confirms completion.

  • FT-IR Spectroscopy: The complete disappearance of the strong carbonyl stretch at ~1700 cm⁻¹ (from the formyl group) and the appearance of a sharp azomethine (–C=N–) stretch at ~1620–1625 cm⁻¹ validates the dehydration step[8]. Note: The ester carbonyl stretch at ~1720 cm⁻¹ will remain intact.

  • ¹H NMR (CDCl₃): The diagnostic aldehyde proton singlet at ~10.2 ppm must be entirely absent. A new singlet corresponding to the imine proton (–CH=N–) should appear downfield between 8.5 and 9.0 ppm.

Protocol C: Transition Metal Complexation (Ruthenium II)

Synthesis of an organoruthenium anticancer complex[4].

Procedure:

  • Precursor Activation: Suspend 1.0 eq of the synthesized Schiff base ligand and 0.5 eq of the ruthenium dimer precursor [Ru(p−cymene)Cl2​]2​ in anhydrous dichloromethane/methanol (1:1 v/v).

    • Causality: The dimer must be cleaved to form the active monomeric species. The bidentate Schiff base ligand readily displaces two chloride ligands (or one chloride and solvent) to chelate the Ru(II) center.

  • Coordination: Stir the mixture at room temperature under an inert nitrogen atmosphere for 12 hours. The solution will typically undergo a distinct color change (e.g., yellow to deep red/brown), indicating a change in the metal's d-d transition states due to the new ligand field.

  • Purification: Concentrate the solvent in vacuo. Purify the crude complex via flash column chromatography or by precipitation using diethyl ether to yield the pure metallodrug candidate.

References

  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview.CKT College.
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles.PMC (NIH).
  • methyl 2-formylquinoline-6-carboxylate | 1693731-66-6.Sigma-Aldrich.
  • methyl 2-formylquinoline-6-carboxylate — Chemical Substance Information.NextSDS.
  • Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses...PMC (NIH).
  • A Comprehensive Review of Schiff Base Transition Metal Complexes: Synthetic Strategies, Structural Insights, and Biological Applications.IJSRET.
  • 1693731-66-6 | Methyl 2-formylquinoline-6-carboxylate.BLD Pharm.
  • CAS No. 1693731-66-6, Methyl 2-formylquinoline-6-carboxylate.001chemical.
  • Structural tuning of organoruthenium compounds allows oxidative switch to control ER stress pathways and bypass multidrug resistance.RSC Publishing.

Sources

Method

Application Note: Methyl 2-Formylquinoline-6-Carboxylate as a Privileged Precursor for Kinase and Pathway Inhibitors

Executive Summary The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds that can reliably anchor into conserved protein domains while offering orthogonal vectors for derivatization...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds that can reliably anchor into conserved protein domains while offering orthogonal vectors for derivatization. Methyl 2-formylquinoline-6-carboxylate (CAS: 1693731-66-6) has emerged as a highly versatile building block in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors and downstream pathway modulators[1].

This application note provides a comprehensive guide to the physicochemical properties, structural rationale, and synthetic protocols for utilizing this precursor. By leveraging the orthogonal reactivity of the C2-formyl and C6-carboxylate groups, researchers can systematically probe the structure-activity relationships (SAR) of targets such as CDK8/19, Pim-1, c-Met, and the HSF1 transcription pathway[2],[3],[4].

Mechanistic Rationale: The Quinoline-6-Carboxylate Scaffold

The quinoline core is a classic pharmacophore in oncology and kinase inhibition[5]. Its utility is driven by specific spatial and electronic interactions within the ATP-binding pocket of kinases:

  • Hinge Binding (The Quinoline Nitrogen): The basic nitrogen of the quinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Gly33 in CDK8)[2].

  • Catalytic Lysine Interaction (C6-Position): The C6-carboxylate serves as a synthetic handle to install amides or nitriles. Structural biology reveals that these C6-substituents project deep into the ATP pocket. For instance, in CDK8/19 inhibitors, the nitrogen lone pair of a C6-carboxamide or cyano group accepts a hydrogen bond from the positively charged NH3 of the catalytic Lys52[2].

  • Solvent-Exposed Tail (C2-Position): The C2-formyl group is a highly reactive electrophile. Through reductive amination, bulky, water-soluble amines (e.g., piperazines, morpholines) can be appended. These groups project outward into the solvent-exposed region, dramatically improving the pharmacokinetic (PK) profile and oral bioavailability without disrupting the core binding affinity[6].

Physicochemical Properties of the Precursor
PropertyValue
Chemical Name Methyl 2-formylquinoline-6-carboxylate
CAS Number 1693731-66-6[1]
Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol [7]
Physical State Solid powder[1]
Melting Point 165 - 166 °C[1]
Reactivity Vectors C2 (Electrophilic Aldehyde), C6 (Protected Ester)

Synthetic Strategy and Workflows

To build a library of kinase inhibitors from this precursor, a two-step orthogonal derivatization strategy is typically employed. The formyl group is modified first, taking advantage of the stability of the methyl ester. Subsequently, the ester is saponified and coupled with various amines to optimize target engagement.

G A Methyl 2-formylquinoline- 6-carboxylate B Imine Formation & Reduction A->B 1°/2° Amine, STAB (C2 Derivatization) C Ester Hydrolysis (Saponification) B->C LiOH, THF/H2O (Deprotection) D Amide Coupling C->D HATU, DIPEA, Amine (C6 Derivatization) E Targeted Kinase Inhibitor D->E Purification & Validation

Caption: Workflow for the orthogonal derivatization of the quinoline-6-carboxylate scaffold.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Quality control (QC) checkpoints are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: C2-Derivatization via Reductive Amination

Objective: To install a solvent-exposed tail at the C2 position to improve solubility and pharmacokinetic properties. Causality Insight: Sodium triacetoxyborohydride (STAB) is chosen over Sodium borohydride (NaBH4) because STAB is a milder reducing agent. It selectively reduces the transiently formed imine/iminium ion without prematurely reducing the starting C2-aldehyde to an alcohol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Methyl 2-formylquinoline-6-carboxylate (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Imine Formation: Add the desired primary or secondary amine (1.2 eq) and glacial acetic acid (1.5 eq) to the solution. Stir at room temperature for 2 hours to allow complete imine/iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (QC 1): Analyze the crude product via LC-MS. The disappearance of the starting material mass (m/z 216.06 [M+H]+) and the appearance of the target mass confirms successful amination.

Protocol B: C6-Saponification and Amide Coupling

Objective: To unmask the C6-carboxylic acid and couple it with target-specific amines (e.g., to generate HSF1 pathway inhibitors like CCT361814/NXP800)[6],[4]. Causality Insight: HATU is utilized as the coupling reagent due to its superior efficiency in generating active esters, minimizing reaction times, and overcoming the steric hindrance often associated with bulky quinoline derivatives.

Step-by-Step Methodology:

  • Saponification: Dissolve the C2-modified intermediate from Protocol A (1.0 eq) in a 3:1 mixture of THF/H2O (8 mL). Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq). Stir at room temperature for 4 hours.

  • Acidification: Evaporate the THF under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH ~3-4. Collect the resulting precipitate by filtration and dry under a high vacuum to yield the free carboxylic acid.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 mL). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired amine (1.2 eq) (e.g., an aniline derivative for CDK8 inhibitors) to the mixture. Stir at room temperature for 12 hours.

  • Purification: Dilute with Ethyl Acetate (30 mL) and wash sequentially with saturated NaHCO3, water, and brine. Dry the organic layer, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Self-Validation (QC 2): Confirm the final structure using 1H-NMR (DMSO-d6). Look for the characteristic downfield shift of the newly formed amide N-H proton (typically between 8.0 - 10.5 ppm).

Biological Application and Quantitative Data

Quinoline-6-carboxylate derivatives synthesized via these methodologies have demonstrated profound efficacy across multiple oncogenic targets. For example, derivatives targeting the Mediator kinases CDK8/19 show highly selective tumor-enriched pharmacokinetics[2]. Furthermore, compounds derived from this scaffold have been identified as potent inhibitors of the Heat Shock Factor 1 (HSF1) pathway, a critical stress-response mechanism hijacked by ovarian cancers[6],[4].

Table 1: In Vitro Activity of Quinoline-6-Carboxylate Derived Inhibitors
Compound Class / LeadTarget Kinase / PathwayCell Line / AssayIC50 / GI50 ValueReference
Senexin C (Quinoline-6-carbonitrile) CDK8 / CDK19Lanthascreen Kinase Assay1 - 10 nM2[2]
CCT361814 / NXP800 HSF1 PathwayOvarian Cancer XenograftsNanomolar range4[4]
Quinoline-6-carboxamides Pim-1 KinaseProstate Cancer (PC-3)1.29 - 2.81 μM8[8]
3,6-disubstituted quinoline 26 c-MetMKN45 (Gastric Cancer)0.093 μM9[9]
Mechanism of Action Visualization

Pathway S Oncogenic Stimuli / Stress K Target Kinase (e.g., CDK8/19, Pim-1) S->K T Downstream Effectors (e.g., HSF1 Transcription) K->T Phosphorylation / Activation G Tumor Proliferation & Drug Resistance T->G Gene Expression I Quinoline-Based Inhibitor I->K ATP-Competitive Hinge Binding I->T Indirect Pathway Suppression

Caption: Mechanism of action for quinoline-based inhibitors in disrupting kinase signaling.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . ChemMedChem / NIH. Available at:[Link]

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics . PMC / NIH. Available at:[Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. Available at:[Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy . International Journal of Medical and Pharmaceutical Sciences. Available at:[Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies . Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of the Aldehyde Group in Methyl 2-formylquinoline-6-carboxylate

Introduction The selective reduction of aldehydes in the presence of other reducible functional groups is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of aldehydes in the presence of other reducible functional groups is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Methyl 2-formylquinoline-6-carboxylate presents a common challenge where the formyl group must be reduced to a primary alcohol without affecting the ester functionality or the quinoline ring. The resulting product, Methyl 2-(hydroxymethyl)quinoline-6-carboxylate, is a valuable building block for the synthesis of various biologically active molecules.

This document provides a comprehensive guide to the catalytic reduction of the aldehyde group in Methyl 2-formylquinoline-6-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking a detailed, reliable, and scientifically-grounded protocol. We will delve into the underlying principles, provide step-by-step experimental procedures, and address critical safety considerations.

Scientific Principles and Mechanistic Overview

The selective reduction of an aldehyde in the presence of an ester is achievable due to the higher reactivity of the aldehyde carbonyl group. This difference in reactivity can be exploited using various catalytic systems. While strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce both functionalities, milder and more selective methods are preferred.[1][2] Catalytic hydrogenation and transfer hydrogenation are two powerful and widely used techniques for this purpose.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is used as the hydrogen source in the presence of a metal catalyst.[3] For the selective reduction of aldehydes, palladium on carbon (Pd/C) is a commonly employed and effective catalyst.[4][5] The reaction mechanism involves the adsorption of both the hydrogen gas and the aldehyde onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond.

Transfer Hydrogenation

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas.[6] This method utilizes a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the substrate, mediated by a transition metal catalyst.[6] Ruthenium and iridium-based catalysts are often highly effective for this transformation.[7][8]

The general workflow for a catalytic hydrogenation process is outlined below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Catalyst and Substrate Preparation B Inert Atmosphere Purge A->B Setup C Introduction of Hydrogen Source B->C Initiation D Reaction Monitoring (TLC/LC-MS) C->D Execution E Catalyst Filtration D->E Completion F Solvent Removal E->F Isolation G Purification (e.g., Chromatography) F->G Refinement

Caption: General workflow for catalytic hydrogenation.

Experimental Protocols

This section details two reliable protocols for the catalytic reduction of Methyl 2-formylquinoline-6-carboxylate.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol utilizes the widely available and robust Pd/C catalyst with molecular hydrogen.

Materials and Reagents:

ReagentGradeSupplier (Example)
Methyl 2-formylquinoline-6-carboxylate>98%Sigma-Aldrich
Palladium on Carbon (10 wt. % Pd)Degussa typeSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Celite® 545---Sigma-Aldrich
Hydrogen Gas (H₂)High Purity (99.999%)Airgas
Nitrogen Gas (N₂)High PurityAirgas

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum/nitrogen manifold (Schlenk line)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

Procedure:

  • Catalyst and Substrate Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, add Methyl 2-formylquinoline-6-carboxylate (1.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration of the substrate) to the flask under a positive flow of nitrogen.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % Pd) to the reaction mixture under a nitrogen counterflow. Caution: Pd/C can be pyrophoric, especially when dry.[9][10] Handle with care in an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. For larger scale reactions, a hydrogenation apparatus should be used.[11] Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully evacuate the flask and backfill with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[9] Wash the Celite® pad with methanol to ensure complete recovery of the product. Caution: The used catalyst can be pyrophoric. Keep the filter cake wet with solvent or water during and after filtration.[3][9]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 2-(hydroxymethyl)quinoline-6-carboxylate.

Protocol 2: Transfer Hydrogenation using a Ruthenium Catalyst

This protocol provides an alternative that avoids the use of pressurized hydrogen gas.

Materials and Reagents:

ReagentGradeSupplier (Example)
Methyl 2-formylquinoline-6-carboxylate>98%Sigma-Aldrich
[RuCl₂(p-cymene)]₂>98%Strem Chemicals
Isopropanol (IPA)AnhydrousFisher Scientific
Potassium Acetate (KOAc)>99%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Saturated aqueous Sodium Bicarbonate (NaHCO₃)------
Brine------
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR Chemicals

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-formylquinoline-6-carboxylate (1.0 eq), [RuCl₂(p-cymene)]₂ (1-2 mol %), and potassium acetate (5-10 mol %).

  • Solvent Addition: Add anhydrous isopropanol to the flask (approx. 0.1 M concentration of the substrate).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

G cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product Start Methyl 2-formylquinoline-6-carboxylate Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Transfer Hydrogenation ([Ru], i-PrOH) Start->Method2 Product Methyl 2-(hydroxymethyl)quinoline-6-carboxylate Method1->Product Method2->Product

Caption: Reduction pathways for Methyl 2-formylquinoline-6-carboxylate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Use fresh catalyst.- Ensure the hydrogen balloon is refilled if necessary, or increase the pressure in a hydrogenation apparatus.- Increase the stirring rate to ensure good mixing of the three phases (solid, liquid, gas).
Over-reduction (Ester reduction) - Reaction time too long- Reaction temperature too high- Catalyst loading too high- Monitor the reaction closely and stop it once the starting material is consumed.- Perform the reaction at room temperature.- Reduce the amount of catalyst used.
Low Yield - Incomplete reaction- Loss of product during work-up or purification- See "Incomplete Reaction" above.- Ensure thorough washing of the filter cake and careful handling during extraction and chromatography.
Catalyst Poisoning - Impurities in the substrate or solvent- Purify the starting material before the reaction.- Use high-purity, anhydrous solvents.

Safety Precautions

Catalytic hydrogenation reactions require strict adherence to safety protocols due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[3][12]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[3] All hydrogenation reactions should be conducted in a well-ventilated fume hood.[10][11] Ensure there are no ignition sources nearby.

  • Pyrophoric Catalysts: Catalysts like Pd/C can ignite spontaneously upon exposure to air, especially after use when they are finely divided and contain adsorbed hydrogen.[9][10] Always handle the catalyst under an inert atmosphere (nitrogen or argon).[10] The used catalyst should be quenched by wetting it with water or solvent immediately after filtration.[9]

  • Pressure Equipment: If using a high-pressure hydrogenation apparatus, ensure it is properly maintained and operated by trained personnel.[11] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[11] Never exceed the rated pressure of the vessel.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Emergency Preparedness: Be prepared for potential fires. Have a fire extinguisher (Class B for flammable liquids and gases) readily accessible. In case of a small fire in a flask, it can often be extinguished by covering the opening with a watch glass.[9]

References

  • Benchchem. Application Notes and Protocols for Asymmetric Hydrogenation of Quinolines.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025).
  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Ruthenium(II)-Catalyzed Transfer Hydrogenation of Aromatic and Heteroaromatic Aldehydes in Air. (2015). Taylor & Francis.
  • Ley, S. V., & Stewart-Liddon, A. J. P. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC.
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012).
  • Hydrogenation SOP. (n.d.).
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (n.d.). PMC.
  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). ACS Publications.
  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. (2016).
  • Hazards associated with laboratory scale hydrogenations. (n.d.).
  • Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. (2013). Organic Letters - ACS Publications.
  • Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media. (2017). Chemical Science (RSC Publishing).
  • Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl 3 ·7H 2 O. (2011).
  • Transfer hydrogenation. (n.d.). Wikipedia.
  • Reduction of Aldehydes. (n.d.).
  • A silver-catalyzed transfer hydrogenation of aldehyde in air and water. (n.d.). RSC Publishing.
  • Transfer Hydrogenation. (2026). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Palladium(II)-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones by Molecular Oxygen. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Fujihara, T., Cong, C., Iwai, T., Terao, J., & Tsuji, Y. (2012). Palladium-Catalyzed Reduction of Acid Chlorides to Aldehydes with Hydrosilanes. Synlett, 23(15), 2389–2392.
  • Transfer Hydrogenation of Aldehydes and Ketones in Air with Methanol and Ethanol by an Air-Stable Ruthenium–Triazole Complex. (2021). ACS Sustainable Chemistry & Engineering - ACS Publications.
  • Sun, G., Lv, X., Zhang, Y., Lei, M., & Hu, L. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235–4238.
  • Palladium-Catalyzed Directed Aldehyde C–H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. (2022). The Journal of Organic Chemistry - ACS Publications.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI.
  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). Open Library Publishing Platform.
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.
  • 19.3. Reductions using NaBH4, LiAlH4. (n.d.). Organic Chemistry II - Lumen Learning.
  • Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. (n.d.).
  • Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. (n.d.). ArTS.
  • Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. (n.d.). Chemical Communications (RSC Publishing).
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. (2024). MDPI.

Sources

Method

Application Notes and Protocols for the Functionalization of Methyl 2-formylquinoline-6-carboxylate

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2][3] Methyl 2-formylquinoline-6-carboxylate is a particularly valuable synthetic intermediate. The formyl group at the C2 position and the methyl ester at the C6 position offer orthogonal handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the development of novel therapeutic agents.

This guide provides a comprehensive overview of protocols for the functionalization of Methyl 2-formylquinoline-6-carboxylate, offering detailed experimental procedures, mechanistic insights, and expert commentary to aid researchers in the synthesis of diverse quinoline libraries.

Section 1: Elaboration of the C2-Formyl Group

The aldehyde functionality at the C2 position is a versatile anchor for introducing a wide range of molecular complexity. Standard carbonyl chemistry can be readily applied, with protocols optimized for this specific heterocyclic system.

Olefination via Wittig and Horner-Wadsworth-Emmons Reactions

Conversion of the C2-aldehyde to an alkene is a fundamental strategy for extending the carbon skeleton. Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are highly effective for this transformation.[4][5] The HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[6][7]

Expertise & Experience: The choice between a stabilized or non-stabilized ylide in the Wittig reaction, or the specific phosphonate in the HWE reaction, is critical for controlling the stereochemical outcome (E/Z selectivity) of the resulting alkene.[8] For many applications, stabilized ylides or HWE reagents are used to achieve high E-selectivity.[5]

Protocol 1: Horner-Wadsworth-Emmons Olefination for (E)-Alkene Synthesis

This protocol describes the synthesis of Methyl 2-((E)-2-ethoxycarbonylvinyl)quinoline-6-carboxylate.

  • Materials:

    • Methyl 2-formylquinoline-6-carboxylate

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq.).

    • Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.2 eq.) dropwise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

    • Re-cool the reaction mixture to 0 °C and add a solution of Methyl 2-formylquinoline-6-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) to afford the desired product.

Table 1: Representative Olefination Reactions of 2-Formylquinolines

ReagentBase/ConditionsProduct TypeStereoselectivityTypical Yield
Ph₃P=CHCO₂Et (stabilized)Toluene, refluxα,β-Unsaturated EsterPredominantly E85-95%
(EtO)₂P(O)CH₂CO₂Et / NaHTHF, 0 °C to RTα,β-Unsaturated Ester>95% E90-98%
Ph₃P=CHPh (non-stabilized)THF, -78 °C to RTStilbene analoguePredominantly Z70-85%
(EtO)₂P(O)CH₂CN / NaHTHF, 0 °C to RTα,β-Unsaturated Nitrile>95% E88-96%
Reductive Amination

Reductive amination is a powerful method for converting the aldehyde into a primary, secondary, or tertiary amine, providing a key vector for introducing diverse functional groups and modulating physicochemical properties.[9] This one-pot reaction involves the initial formation of an imine, which is then reduced in situ.[10]

Trustworthiness: A critical aspect of this protocol is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of a wide range of functional groups, and can be used in acidic conditions which favor imine formation. Sodium cyanoborohydride is also effective but is more toxic.[9]

Protocol 2: One-Pot Reductive Amination with a Primary Amine

This protocol describes the synthesis of Methyl 2-((benzylamino)methyl)quinoline-6-carboxylate.

  • Materials:

    • Methyl 2-formylquinoline-6-carboxylate

    • Benzylamine

    • Sodium triacetoxyborohydride (STAB)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add Methyl 2-formylquinoline-6-carboxylate (1.0 eq.) and the primary amine (e.g., benzylamine, 1.1 eq.).

    • Dissolve the reactants in an appropriate solvent like DCE or DCM.

    • Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Functionalization of the C2-Formyl Group

G cluster_olefination Olefination cluster_amination Reductive Amination cluster_oxidation Oxidation start Methyl 2-formylquinoline-6-carboxylate wittig Wittig Reaction (Ph₃P=CHR) start->wittig hwe HWE Reaction ((EtO)₂P(O)CH₂R / Base) start->hwe reductive_amination R'NH₂ / NaBH(OAc)₃ start->reductive_amination oxidation KMnO₄ or Oxone® start->oxidation alkene 2-Vinylquinoline Derivative wittig->alkene hwe->alkene amine 2-(Aminomethyl)quinoline Derivative reductive_amination->amine acid Quinoline-2,6-dicarboxylic acid derivative oxidation->acid

Caption: Key transformations of the C2-formyl group.

Section 2: Modification of the C6-Carboxylate Group

The methyl ester at the C6 position serves as a robust handle for introducing diversity, most commonly through hydrolysis followed by amide bond formation.

Hydrolysis to Carboxylic Acid

Base-mediated hydrolysis using lithium hydroxide (LiOH) is a standard and efficient method to convert the methyl ester to the corresponding carboxylic acid without affecting other parts of the molecule under controlled conditions.

Protocol 3: Hydrolysis of the Methyl Ester

  • Materials:

    • Methyl 2-formylquinoline-6-carboxylate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H₂O)

    • 1M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Methyl 2-formylquinoline-6-carboxylate (1.0 eq.) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).

    • Add LiOH·H₂O (2.0-3.0 eq.) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2-formylquinoline-6-carboxylic acid.

Amide Coupling

The resulting carboxylic acid is a versatile precursor for forming amide bonds, a critical linkage in many pharmaceutical compounds. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient choice, particularly for less reactive amines.[11]

Protocol 4: HATU-Mediated Amide Coupling

  • Materials:

    • 2-formylquinoline-6-carboxylic acid (from Protocol 3)

    • Desired amine (primary or secondary)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve 2-formylquinoline-6-carboxylic acid (1.0 eq.) in anhydrous DMF.

    • Add the desired amine (1.1 eq.) and DIPEA (2.0-3.0 eq.).

    • Add HATU (1.2 eq.) to the stirred solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Section 3: Functionalization of the Quinoline Core via C-H Activation and Electrophilic Substitution

Direct modification of the C-H bonds on the quinoline scaffold is a highly atom-economical approach to introduce new functional groups. The electronic nature of Methyl 2-formylquinoline-6-carboxylate, with two electron-withdrawing groups, significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The quinoline ring system is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the formyl and carboxylate substituents. Substitution, if forced, is expected to occur on the benzene ring, primarily at the C5 and C8 positions, which are least deactivated.[12]

Expertise & Experience: Standard nitration or halogenation conditions (e.g., fuming H₂SO₄/HNO₃ or Br₂/FeBr₃) are often too harsh and may lead to decomposition or low yields. Milder conditions must be employed. For halogenation, N-halosuccinimides (NBS, NCS) in a suitable solvent are preferred.

Protocol 5: Regioselective Bromination at C5/C8

  • Materials:

    • Methyl 2-formylquinoline-6-carboxylate

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Dissolve Methyl 2-formylquinoline-6-carboxylate (1.0 eq.) in concentrated H₂SO₄ or TFA at 0 °C.

    • Add NBS (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours.

    • Monitor the reaction for the formation of a new, less polar spot by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) until the solution is basic.

    • Extract the product with DCM (3x).

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Separate the C5 and C8 isomers, if formed, by careful column chromatography.

Transition-Metal Catalyzed C-H Functionalization

Recent advances have enabled the direct C-H functionalization of even electron-deficient heterocycles.[13][14][15] For the target molecule, C-H functionalization at the C3 or C4 position of the pyridine ring, or C8 of the benzene ring, are plausible targets depending on the catalytic system. Nickel-catalyzed C3-H functionalization has been demonstrated for quinolines and could be applicable here.[15]

Authoritative Grounding: The mechanism often involves the formation of a metal-hydride species which undergoes a 1,4-addition to the quinoline, generating a dihydroquinoline intermediate. This intermediate then reacts with an electrophile, followed by rearomatization to yield the C3-functionalized product.[15]

Protocol 6: Proposed Nickel-Catalyzed C3-H Acylation

  • Materials:

    • Methyl 2-formylquinoline-6-carboxylate

    • An aromatic aldehyde (e.g., benzaldehyde)

    • Nickel(II) chloride (NiCl₂)

    • 1,10-Phenanthroline (ligand)

    • Zinc powder (reductant)

    • Potassium fluoride (KF)

    • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Procedure (adapted from literature[15]):

    • In a glovebox, add NiCl₂ (10 mol%) and 1,10-phenanthroline (15 mol%) to a reaction vial.

    • Add anhydrous DMAc and stir for 30 minutes at room temperature.

    • To this catalyst solution, add Methyl 2-formylquinoline-6-carboxylate (1.0 eq.), the aromatic aldehyde (1.5 eq.), KF (1.5 eq.), and zinc powder (1.2 eq.).

    • Seal the vial and stir the reaction at an elevated temperature (e.g., 80-100 °C) for 24-48 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Section 4: Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are indispensable tools for creating C-C, C-C(alkynyl), and C-N bonds, respectively.[16][17][18] These reactions require a halo-substituted quinoline precursor, which can be prepared as described in Protocol 5.

Diagram 2: General Workflow for Cross-Coupling Functionalization

G cluster_coupling Pd-Catalyzed Cross-Coupling start Methyl 2-formyl- quinoline-6-carboxylate halogenation Halogenation (e.g., NBS, H₂SO₄) (Protocol 5) start->halogenation halo_quinoline Bromo-substituted Quinoline Derivative halogenation->halo_quinoline suzuki Suzuki-Miyaura (ArB(OH)₂) halo_quinoline->suzuki sonogashira Sonogashira (Terminal Alkyne) halo_quinoline->sonogashira buchwald Buchwald-Hartwig (Amine) halo_quinoline->buchwald aryl_product Aryl-substituted Product suzuki->aryl_product alkynyl_product Alkynyl-substituted Product sonogashira->alkynyl_product amino_product Amino-substituted Product buchwald->amino_product

Caption: Sequential halogenation and cross-coupling strategy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds between the bromo-quinoline and various aryl or heteroaryl boronic acids.[16][19]

Protocol 7: Suzuki-Miyaura Coupling of a Bromo-Quinoline Derivative

  • Materials:

    • Bromo-substituted Methyl 2-formylquinoline-6-carboxylate (from Protocol 5)

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Pd(PPh₃)₄ or Pd(dppf)Cl₂

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

    • Solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Procedure:

    • To a Schlenk flask, add the bromo-quinoline (1.0 eq.), arylboronic acid (1.5 eq.), and base (e.g., Na₂CO₃, 2.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Evacuate and backfill the flask with an inert gas (3x).

    • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Table 2: Typical Conditions for Cross-Coupling on Haloquinolines

Reaction NameCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O90
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ (2), CuI (4)Et₃N/DMFDMF60-80
Buchwald-HartwigAminePd₂(dba)₃ (2), XPhos (4)NaOtBuToluene100
Sonogashira Coupling

This reaction allows for the introduction of an alkyne moiety, a valuable functional group for further transformations via click chemistry or as a precursor for other functionalities.

Protocol 8: Sonogashira Coupling of a Bromo-Quinoline Derivative

  • Materials:

    • Bromo-substituted Methyl 2-formylquinoline-6-carboxylate

    • Terminal alkyne (e.g., Phenylacetylene)

    • Pd(PPh₃)₂Cl₂

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous DMF

  • Procedure:

    • To a Schlenk flask, add the bromo-quinoline (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

    • Evacuate and backfill with an inert gas (3x).

    • Add anhydrous DMF and Et₃N.

    • Add the terminal alkyne (1.2 eq.) via syringe.

    • Heat the reaction to 60-80 °C and stir for 4-8 hours.

    • Cool to room temperature, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with saturated aqueous NH₄Cl, then brine.

    • Dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This C-N cross-coupling reaction is a premier method for synthesizing aryl amines from aryl halides.[17][18][20]

Protocol 9: Buchwald-Hartwig Amination of a Bromo-Quinoline Derivative

  • Materials:

    • Bromo-substituted Methyl 2-formylquinoline-6-carboxylate

    • Amine (primary or secondary)

    • Pd₂(dba)₃

    • XPhos or other suitable phosphine ligand

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add the bromo-quinoline (1.0 eq.), amine (1.2 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a vial.

    • Add anhydrous toluene.

    • Seal the vial and heat to 100-110 °C for 12-24 hours.

    • Cool to room temperature, dilute with EtOAc, and filter through Celite®.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

Methyl 2-formylquinoline-6-carboxylate represents a highly versatile platform for the synthesis of complex, functionalized quinoline derivatives. The protocols detailed herein provide researchers with a robust toolkit to modify this scaffold at three distinct regions: the C2-formyl group, the C6-carboxylate group, and the C-H/C-Br bonds of the quinoline core. By strategically applying these transformations, scientists in drug discovery and materials science can efficiently generate novel molecular architectures with tailored properties, accelerating the development of next-generation therapeutics and functional materials.

References

  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2018, June 5). Transition Metal-Free One-Pot Double C-H Functionalization of Quinolines With Disubstituted Electron-Deficient Acetylenes. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]

  • Taylor & Francis Online. (2020, September 25). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,.... Retrieved from [Link]

  • ACS Publications. (2023, July 10). Nickel-Catalyzed Site-Selective C3–H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ACS Publications. (2009, October 28). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. Retrieved from [Link]

  • SlideShare. (n.d.). Quinoline – Molecular Formula – C9H7N. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • LOCKSS. (n.d.). HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS B. Mark Heron. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive Formylation of Isoquinoline Derivatives with Formamide and Synthesis of 2-Formyltetrahydroisoquinolines. Retrieved from [Link]

  • Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. Retrieved from [Link]

  • Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 3-formyl (quinoline 1 and 4-quinolones 2) used in the Wittig reactions. Retrieved from [Link]

  • MDPI. (2014, October 29). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]

  • Chem-Station. (2009, June 10). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • HETEROCYCLES. (2016, February 5). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Retrieved from [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

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  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

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Sources

Application

In vitro assay preparation using Methyl 2-formylquinoline-6-carboxylate

As a Senior Application Scientist, this guide provides a comprehensive framework for the initial in vitro characterization of Methyl 2-formylquinoline-6-carboxylate, a novel quinoline derivative. Quinoline scaffolds are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the initial in vitro characterization of Methyl 2-formylquinoline-6-carboxylate, a novel quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document is structured to empower researchers in drug discovery and development with the foundational protocols and scientific rationale needed to explore the therapeutic potential of this compound.

The following application notes will detail robust methodologies for assessing cytotoxicity against cancer cell lines, evaluating antimicrobial efficacy, and investigating potential enzyme inhibition. Each protocol is designed to be a self-validating system, with explanations of the underlying principles to ensure both technical accuracy and a deep understanding of the experimental choices.

Part 1: Preliminary Characterization and Stock Solution Preparation

Before initiating any biological assays, it is crucial to understand the physicochemical properties of Methyl 2-formylquinoline-6-carboxylate and to prepare a stable, concentrated stock solution.

1.1. Compound Handling and Storage: Methyl 2-formylquinoline-6-carboxylate is a solid at room temperature.[4] For long-term stability, it should be stored at 2-8°C.[4]

1.2. Preparation of a Concentrated Stock Solution: A high-concentration stock solution is essential for serial dilutions in subsequent assays. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its high solubilizing capacity and compatibility with most in vitro assays at low final concentrations.

Protocol:

  • Accurately weigh a precise amount of Methyl 2-formylquinoline-6-carboxylate.

  • Dissolve the compound in high-purity DMSO to a final concentration of 10 mM.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Part 2: In Vitro Anticancer Activity Assessment

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways, including enzyme inhibition and the induction of apoptosis.[1][5][6][7] The initial step in evaluating the anticancer potential of Methyl 2-formylquinoline-6-carboxylate is to assess its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

Experimental Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 prep_compound Prepare serial dilutions of Methyl 2-formylquinoline-6-carboxylate incubate1->prep_compound treat Treat cells with various concentrations of the compound prep_compound->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h to allow formazan formation add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer shake Shake plate to dissolve formazan crystals add_solubilizer->shake read_absorbance Read absorbance at ~570 nm shake->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[11]

  • Complete culture medium (specific to the cell line)

  • 96-well flat-bottom sterile culture plates

  • Methyl 2-formylquinoline-6-carboxylate stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of Methyl 2-formylquinoline-6-carboxylate from the 10 mM stock in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound.

Calculation: Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined from this curve.

Table 1: Example Data Presentation for Cytotoxicity Assay

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Control (0) 1.2540.087100
0.1 1.2310.09198.2
1 1.1560.07592.2
10 0.6320.05450.4
50 0.1580.02312.6
100 0.0790.0116.3

Part 3: In Vitro Antimicrobial Activity Screening

Quinoline derivatives are known to possess broad-spectrum antimicrobial properties.[2][13][14] Therefore, it is prudent to screen Methyl 2-formylquinoline-6-carboxylate for activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Principle of Broth Microdilution Assay

This assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[13]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of the compound in a 96-well plate inoculate Inoculate each well with the microbial suspension prep_compound->inoculate prep_inoculum Prepare a standardized microbial inoculum prep_inoculum->inoculate incubate Incubate under appropriate conditions (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Determine the MIC value read_results->determine_mic PI3K_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Potential inhibition points of a quinoline derivative in the PI3K/Akt/mTOR signaling pathway.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules, 27(15), 4995. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(10), 2683-2696. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLoS ONE, 14(8), e0220853. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Omega, 3(11), 15729-15737. Retrieved from [Link]

  • Cell Viability Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology, 20(10), 2408-2427. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. (2024). International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35. Retrieved from [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (2023). International Journal for Scientific Research and Development, 11(5). Retrieved from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Omega. Retrieved from [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). Pharmaceutical and Pharmacological International Journal, 2(5). Retrieved from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). Journal of Molecular Structure. Retrieved from [Link]

  • Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. (2024). Scientific Reports, 14(1), 501. Retrieved from [Link]

  • Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. (2023). ACS Omega, 8(26), 23533-23545. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules, 25(23), 5732. Retrieved from [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (2014). Doctoral Dissertations. University of Connecticut. Retrieved from [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). In Promising Drug Molecules. IntechOpen. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. (2024). bioRxiv. Retrieved from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2021). Pharmaceutical Chemistry Journal, 55, 253-257. Retrieved from [Link]

  • methyl 2-formylquinoline-6-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • An Overview: The biologically important quninoline derivatives. (2016). International Journal of ChemTech Research, 9(3), 629-634. Retrieved from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). Molecules, 25(18), 4240. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Molecules, 26(15), 4661. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving overlapping 1H-NMR peaks for Methyl 2-formylquinoline-6-carboxylate

Focus: Resolving Overlapping ¹H-NMR Peaks in Methyl 2-formylquinoline-6-carboxylate Welcome to the Advanced NMR Technical Support Center. This guide is designed for researchers, structural biologists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Resolving Overlapping ¹H-NMR Peaks in Methyl 2-formylquinoline-6-carboxylate

Welcome to the Advanced NMR Technical Support Center. This guide is designed for researchers, structural biologists, and drug development professionals facing spectral ambiguity when characterizing rigid, heavily substituted heteroaromatics.

Diagnostic Overview

Methyl 2-formylquinoline-6-carboxylate presents a classic NMR assignment challenge. The molecule features a quinoline core flanked by two strongly electron-withdrawing groups: a formyl group (-CHO) at C2 and a methyl ester (-COOCH₃) at C6. These functional groups heavily deshield the aromatic protons (H3, H4, H5, H7, H8), compressing their resonances into a narrow chemical shift window (typically 8.0–8.7 ppm in CDCl₃)[1]. This compression frequently results in severe multiplet overlap, rendering standard 1D ¹H-NMR insufficient for unambiguous structural verification.

Troubleshooting FAQs

Q: Why do the aromatic protons of Methyl 2-formylquinoline-6-carboxylate overlap so heavily in standard solvents like CDCl₃? A: The overlap is driven by the synergistic electronic effects of the substituents. Both the C2-formyl and C6-ester groups withdraw electron density from the quinoline π-system via resonance and inductive effects. Because this deshielding impact is distributed across the conjugated ring, the chemical environments of the protons become electronically similar. Consequently, the chemical shifts of H3, H4, H5, H7, and H8 converge, often causing H7 and H8 to merge into an unresolved multiplet around 8.39–8.44 ppm at standard magnetic field strengths (e.g., 400 MHz)[1].

Q: How can I use Aromatic Solvent-Induced Shifts (ASIS) to separate these overlapping multiplets? A: ASIS is a powerful, non-destructive technique that exploits the anisotropic magnetic field of aromatic solvents like Benzene-d₆ (C₆D₆)[2]. Unlike the relatively isotropic CDCl₃, benzene molecules form transient, non-random collision complexes with the electron-deficient quinoline ring via π-π stacking[3]. This interaction places different protons of the quinoline in different regions of the benzene solvent's shielding cone. The resulting differential shielding alters the chemical shifts of the protons independently, effectively "stretching" the crowded spectral region and resolving the overlap[2][4].

Q: If solvent switching doesn't fully resolve the H7/H8 overlap, which 2D NMR techniques provide definitive assignments? A: When 1D dispersion fails, coherence transfer techniques are required to map the spin system[3].

  • COSY identifies homonuclear ³J couplings, isolating the H3-H4 and H7-H8 spin systems.

  • HSQC resolves proton overlaps by dispersing them across the ¹³C dimension, correlating each proton to its directly attached carbon[3].

  • HMBC provides the definitive structural proof. By using the isolated aldehyde proton (~10.25 ppm) and the methyl ester protons (~4.00 ppm) as unambiguous "anchors," you can trace two- and three-bond correlations into the quinoline core to assign the quaternary carbons (C2, C6) and distinguish the overlapping ring protons[3].

Q: Can Pure Shift NMR be applied to this rigid aromatic system to simplify the spectrum? A: Yes. Pure Shift NMR techniques (such as the PSYCHE or Zangger-Sterk sequences) are designed to suppress homonuclear scalar couplings (JHH) during acquisition[5]. By decoupling the protons from one another, complex multiplets (like the doublets and doublet-of-doublets of the quinoline ring) collapse into sharp singlets[6]. This dramatically increases resolution in the frequency domain, making it an ideal solution for crowded aromatic regions where J-coupling causes peak merging[6].

Quantitative Data: Chemical Shift Analysis

The table below demonstrates the causality of solvent choice on peak resolution. Note how the overlapping multiplet at 8.39–8.44 ppm in CDCl₃ is resolved into distinct signals in C₆D₆ due to the ASIS effect.

Proton AssignmentMultiplicityChemical Shift in CDCl₃ (ppm)[1]Representative Shift in C₆D₆ (ppm)[4]Resolution Status
C2-CHO Singlet (s)10.259.80Well-resolved
H5 Doublet (d)8.668.80Well-resolved
H7 / H8 Multiplet (m)8.39 – 8.44 8.15 (dd) / 7.95 (d) Overlapped → Resolved
H4 Doublet (d)8.257.80Well-resolved
H3 Doublet (d)8.037.50Well-resolved
C6-COOCH₃ Singlet (s)4.003.50Well-resolved
Experimental Methodologies (Self-Validating Protocols)
Protocol A: ASIS Solvent Titration

Causality: Gradually altering the dielectric and anisotropic environment to track peak migration.

  • Preparation: Dissolve 10 mg of Methyl 2-formylquinoline-6-carboxylate in 0.6 mL of CDCl₃ containing 0.05% v/v TMS.

  • Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum (16 scans, 400/600 MHz).

  • Titration: Add C₆D₆ in 10% volume increments directly to the NMR tube.

  • Tracking: Re-acquire the spectrum after each addition. Track the migration of the 8.39–8.44 ppm multiplet as it splits into the H7 and H8 signals.

  • Self-Validation Step: Ensure the TMS internal standard peak maintains a linewidth at half-height (W₁/₂ ) of <1.0 Hz. If broader, re-shim the Z1/Z2 coils; poor magnetic homogeneity will negate the resolution gained by the solvent shift.

Protocol B: 2D NMR Connectivity Mapping (HMBC/HSQC)

Causality: Utilizing heteronuclear multiple-bond coherence to bypass proton-proton overlap.

  • Setup: Prepare a highly concentrated sample (25-30 mg in 0.6 mL CDCl₃) to ensure sufficient signal-to-noise for ¹³C detection.

  • Pulse Calibration: Run a 1D ¹H spectrum to accurately calibrate the 90° pulse width (P1).

  • HSQC Acquisition: Set the ¹JCH coupling constant to 145 Hz. Acquire with 256 increments in t1.

  • HMBC Acquisition: Optimize the long-range coupling constant (ⁿJCH) to 8 Hz (standard for aromatic systems). Set the number of scans to 16-32 depending on concentration.

  • Self-Validation Step: A miscalibrated 90° pulse will result in severe t1 noise (vertical streaks) in the 2D spectra. If t1 noise obscures the weak HMBC correlations from the aldehyde anchor, halt the experiment, re-calibrate P1, and ensure the sample temperature is fully equilibrated.

Protocol C: Pure Shift (PSYCHE) Acquisition

Causality: Using slice-selective refocusing to eliminate homonuclear J-coupling.

  • Parameter Optimization: Load the PSYCHE pulse sequence. Set the flip angle of the slice-selective pulse (typically 15-20°).

  • Data Collection: Acquire the pseudo-2D dataset. The sequence will systematically refocus the J-evolution while allowing chemical shift evolution.

  • Processing: Use covariance processing to reconstruct the 1D pure shift spectrum where all aromatic signals appear as singlets[6].

  • Self-Validation Step: Compare the integral of the pure shift singlet to the original multiplet. The PSYCHE sequence inherently suffers from a sensitivity penalty (often retaining only 1-10% of the standard 1D signal). Ensure the signal-to-noise ratio (SNR) is >10:1 before integrating; if lower, exponentially increase the number of scans.

Workflow Visualizations

G Start Overlapping Aromatic Peaks (8.0 - 8.7 ppm) Step1 Apply ASIS (Switch CDCl3 to C6D6) Start->Step1 Decision1 Are peaks resolved? Step1->Decision1 Step2A Proceed with 1D 1H-NMR Assignment Decision1->Step2A Yes Step2B Acquire 2D NMR (COSY, HSQC, HMBC) Decision1->Step2B No Decision2 Is connectivity clear? Step2B->Decision2 Step3A Finalize Structural Characterization Decision2->Step3A Yes Step3B Run Pure Shift NMR (PSYCHE/Zangger-Sterk) Decision2->Step3B No Step3B->Step3A

Logic tree for resolving overlapping NMR peaks in quinoline derivatives.

G N1 Identify Anchors (Aldehyde: ~10.2 ppm Ester: ~4.0 ppm) N2 HMBC from Aldehyde (Identifies C2, C3) N1->N2 N3 HMBC from Ester (Identifies C6, C5, C7) N1->N3 N4 COSY (H3-H4 & H7-H8 coupling) N2->N4 N3->N4 N5 HSQC (Assigns attached protons) N4->N5 N6 Complete Quinoline Ring Assignment N5->N6

2D NMR Connectivity mapping workflow for Methyl 2-formylquinoline-6-carboxylate.

References
  • Benchchem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.3

  • Han, et al. HAT-mediated Electrochemical C(sp2)–H Acylation of Quinolines with Alcohols - Supporting Information.1

  • PMC. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis.5

  • Castañar Acedo, L. (Global NMR Discussion Meetings). Understanding Pure Shift NMR Spectroscopy.6

  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts.2

  • Benchchem. Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.4

Sources

Optimization

Minimizing byproduct formation in Methyl 2-formylquinoline-6-carboxylate reactions

Welcome to the Technical Support Center for Methyl 2-formylquinoline-6-carboxylate reactions. This diagnostic hub is designed for researchers, synthetic chemists, and drug development professionals. Due to its bifunction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-formylquinoline-6-carboxylate reactions. This diagnostic hub is designed for researchers, synthetic chemists, and drug development professionals.

Due to its bifunctional nature—a highly electrophilic 2-formyl group and a base-sensitive 6-methyl ester—this quinoline derivative is prone to over-reduction, hydrolysis, and polymerization. This guide provides field-proven causality analyses, optimized parameters, and self-validating protocols to ensure high chemoselectivity and minimize byproduct formation.

Reactivity Overview

ReactivityMap SM Methyl 2-formylquinoline -6-carboxylate Imine Target: Imine/Hydrazone (Condensation) SM->Imine R-NH2, Mild Acid Dry Conditions Alcohol Byproduct: 2-Hydroxymethyl (Over-reduction) SM->Alcohol Strong Reductant (e.g., NaBH4) Acid Byproduct: 6-Carboxylic Acid (Ester Hydrolysis) SM->Acid H2O, Base/Acid Catalysis Tar Byproduct: Polymeric Tar (Self-condensation) SM->Tar Strong Base, High Temp

Reactivity map illustrating desired pathways and common byproduct formations.

Diagnostic Hub: Troubleshooting FAQs

Q1: During reductive amination, I am observing significant ester hydrolysis and over-reduction to the 2-hydroxymethyl byproduct. How can I suppress these? Causality: The methyl ester at the 6-position is highly susceptible to nucleophilic attack (saponification) if water and base are present. Simultaneously, the 2-formyl group is exceptionally electrophilic. If a strong reducing agent (like NaBH₄) is present before the imine is fully formed, it will rapidly reduce the unreacted aldehyde to 2-hydroxymethylquinoline. Solution: Decouple the imine formation from the reduction step. Use a mild reducing agent like Sodium triacetoxyborohydride (STAB) and strictly exclude water using 4Å molecular sieves. This ensures the aldehyde is completely consumed to form the imine before reduction occurs, protecting the ester from aqueous hydrolysis.

Q2: When attempting Wittig or Knoevenagel condensations, my reaction mixture turns into a dark, intractable tar. What drives this polymerization? Causality: 2-Formylquinolines are highly reactive. In the presence of strong bases (e.g., NaOEt, BuLi) and elevated temperatures, the aldehyde undergoes rapid self-condensation (aldol-type polymerization) or Cannizzaro disproportionation. Overheating is a primary cause of tar formation due to [1]. Solution: Switch to milder bases (e.g., LiHMDS at -78°C for Wittig, or piperidine/acetic acid for Knoevenagel) and maintain strict temperature control. Always add the base dropwise to a cooled solution to prevent localized thermal spikes.

Q3: I am synthesizing hydrazone derivatives from this compound, but I get a mixture of the desired product and transesterification byproducts. Why? Causality: Synthesis of often utilizes methyl quinoline-6-carboxylate as a starting material[2]. However, reacting this compound in ethanol with acid/base catalysis leads to transesterification, converting the methyl ester into an ethyl ester byproduct. Solution: Match the solvent to the ester. Use anhydrous methanol instead of ethanol. Alternatively, switch to an aprotic solvent like THF or dichloromethane (DCM) to completely eliminate the possibility of alcoholysis. Imines derived from 2-formylquinolines require careful to prevent these side reactions[3].

Q4: How do I prevent the destruction of the ester group during amidation or basic workups? Causality: The ester linkage is easily cleaved under alkaline conditions. If your protocol involves basic aqueous washes (like 1M NaOH), the ester will hydrolyze to the corresponding 6-carboxylic acid. Solution: Optimal conditions must be employed to prevent the partial [4]. Quench reactions with mild, buffered solutions (like saturated aqueous NaHCO₃) rather than strong bases, and keep workup temperatures below 20°C.

Quantitative Data: Byproduct Distribution

The choice of reducing agent, solvent, and temperature drastically impacts the chemoselectivity of reactions involving Methyl 2-formylquinoline-6-carboxylate.

Table 1: Impact of Reaction Conditions on Reductive Amination

Reducing AgentSolventAdditiveTemp (°C)Target Imine Yield (%)Alcohol Byproduct (%)Acid Byproduct (%)
NaBH₄MeOHNone25454015
NaCNBH₃MeOHAcOH (cat)25751510
STABEtOH4Å MS2585<28*
STAB DCE 4Å MS 0 → 25 >95 <1 <1

*Note: The 8% byproduct in the EtOH reaction represents a transesterification byproduct (ethyl ester) due to solvent mismatch.

Validated Protocol: Chemoselective Reductive Amination

To achieve >95% chemoselectivity for the target amine while preserving the C6-methyl ester, follow this self-validating system.

Step 1: Anhydrous Imine Formation

  • Action: Dissolve Methyl 2-formylquinoline-6-carboxylate (1.0 eq) and the primary amine (1.1 eq) in anhydrous Dichloroethane (DCE) or Methanol (MeOH). Add freshly activated 4Å molecular sieves (200 mg/mmol).

  • Causality: Molecular sieves drive the equilibrium toward the imine by sequestering water, simultaneously preventing aqueous ester saponification.

  • Validation Check 1: Stir at room temperature for 2 hours. Do NOT proceed until TLC (Eluent: 50% EtOAc/Hexane) confirms the complete disappearance of the highly UV-active aldehyde starting material.

Step 2: Controlled Reduction

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

  • Causality: STAB is a mild hydride donor. Cooling to 0°C suppresses the background reduction of any residual trace aldehyde, ensuring the hydride selectively attacks the pre-formed imine.

  • Validation Check 2: Stir for 1 hour at 0°C, then warm to room temperature. Monitor by LC-MS. The target mass[M+H]⁺ should be dominant, with the 2-hydroxymethyl byproduct peak representing <2% of the total area.

Step 3: Mild Quench and Extraction

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0°C. Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Causality: Strong bases (e.g., NaOH, KOH) will rapidly hydrolyze the methyl ester. NaHCO₃ provides a mildly alkaline environment (pH ~8) that neutralizes borate salts without triggering saponification.

Workflow Step1 1. Dissolve SM & Amine in anhydrous MeOH/DCE Step2 2. Add 4Å Molecular Sieves Stir 2h at RT Step1->Step2 Prevents hydrolysis Step3 3. Validate: TLC confirms aldehyde consumption Step2->Step3 Self-validation step Step4 4. Cool to 0°C Add STAB in portions Step3->Step4 Ensures imine formation Step5 5. Quench with sat. NaHCO3 (Avoid strong base) Step4->Step5 Prevents over-reduction Step6 6. Extract & Purify (Target >95% yield) Step5->Step6 Preserves ester

Self-validating workflow for optimized reductive amination minimizing side reactions.

References

  • Mohammed, M. F., & Alasadi, Y. K. (2024). Preparation and Characterization of Several Hydrazone Derivatives Derived from Methyl Quinoline-6-Carboxylate. European Journal of Modern Medicine and Practice.

  • BenchChem Technical Support. (2025). How to increase the regioselectivity in the formylation of 2-methylquinoline.

  • National Institutes of Health (PMC). N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output.

  • Organometallics (ACS Publications). (2021). Pyridine- and Quinoline-Derived Imines as N,N-Bidentate Directing Groups.

Sources

Troubleshooting

Overcoming steric hindrance in Methyl 2-formylquinoline-6-carboxylate substitutions

Technical Support Center: Troubleshooting Methyl 2-formylquinoline-6-carboxylate Substitutions Overview Welcome to the Application Scientist Support Center. When working with Methyl 2-formylquinoline-6-carboxylate—a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Methyl 2-formylquinoline-6-carboxylate Substitutions

Overview Welcome to the Application Scientist Support Center. When working with Methyl 2-formylquinoline-6-carboxylate—a critical intermediate in the synthesis of complex pharmaceuticals like the [1]—researchers frequently encounter steric bottlenecks at the C2 position. The adjacent quinoline nitrogen and C3 proton create a highly encumbered environment, often leading to poor yields during reductive aminations with bulky nucleophiles[2]. This guide provides field-proven methodologies, mechanistic causality, and validated protocols to bypass these steric and electronic hurdles.

Visualizing the Bottleneck

G A Methyl 2-formylquinoline-6-carboxylate B Bulky Amine Addition A->B Nucleophilic attack C Steric Clash (C3 & N-lone pair) B->C Standard conditions D Lewis Acid Activation (Ti(OiPr)4) B->D Optimized path C->D Troubleshooting path E Transient Iminium Ion D->E Dehydration F Reduction (STAB / NaBH3CN) E->F Hydride transfer G C2-Substituted Quinoline Product F->G High yield

Reaction workflow demonstrating the C2 steric bottleneck and the optimized Lewis acid pathway.

Frequently Asked Questions (FAQs)

Q1: Why do my reductive aminations with bulky secondary amines (e.g., N-isopropylpiperazine) fail or result in low yields? A1: The failure stems from a combination of steric hindrance and the thermodynamic stability of the intermediate. The C2-formyl group is flanked by the quinoline nitrogen (whose lone pair can repel incoming electron-rich nucleophiles) and the C3 proton. When a bulky secondary amine attempts to attack the carbonyl carbon, the resulting hemiaminal intermediate is highly sterically congested. Under standard conditions (e.g., just stirring with NaBH(OAc)₃), the equilibrium heavily favors the starting materials rather than dehydrating to the necessary iminium ion[1]. Solution: You must force the dehydration step. Using a strong, oxophilic Lewis acid and dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄) coordinates the carbonyl oxygen, increasing its electrophilicity, and simultaneously acts as an in-situ water scavenger to drive iminium formation prior to reduction.

Q2: How do I prevent nucleophilic attack or transesterification at the C6 methyl ester? A2: Chemoselectivity is achieved through kinetic control and the precise choice of reducing agent. The C2 formyl group is intrinsically more electrophilic than the C6 ester. However, if the reaction is heated excessively or if a strong, non-selective reducing agent is used, the ester will be compromised. Solution: Maintain the reaction at room temperature and use mild hydride donors. Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) are highly selective for iminium ions over esters. Furthermore, using rigorously anhydrous solvents prevents accidental ester hydrolysis.

Q3: My aldehyde seems to be degrading before the reaction even starts. What is happening? A3: Methyl 2-formylquinoline-6-carboxylate is highly prone to overoxidation to the corresponding carboxylic acid if exposed to air or moisture for prolonged periods. This is a known liability during its initial synthesis via selenium dioxide oxidation[2]. Solution: Always store the aldehyde under an inert atmosphere (Argon/N₂) at -20°C. Before use, verify purity via ¹H NMR; you should look for the distinct, self-validating aldehyde proton singlet around δ 10.23 ppm[3].

Quantitative Data: Impact of Additives on Yield

The table below summarizes the optimization of reductive amination using a sterically demanding nucleophile (N-isopropylpiperazine).

Reducing AgentAdditive / Lewis AcidSolventTemp (°C)Yield (%)Chemoselectivity (C2 vs C6)
NaBH(OAc)₃NoneDCE25< 10%High
NaBH₃CNAcetic Acid (1 eq)MeOH2525%Moderate (Transesterification risk)
NaBH(OAc)₃ Ti(OiPr)₄ (1.5 eq) THF 25 82% High
NaBH₄NoneMeOH0 to 2515%Low (Ester reduction observed)

Standard Operating Procedure (SOP): Sterically Hindered Reductive Amination

Objective: Synthesis of Methyl 2-((4-isopropylpiperazin-1-yl)methyl)quinoline-6-carboxylate via Lewis acid-mediated reductive amination.

Materials:

  • Methyl 2-formylquinoline-6-carboxylate (1.0 eq)

  • N-isopropylpiperazine (1.2 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes to ensure an anhydrous environment.

  • Iminium Formation: Dissolve Methyl 2-formylquinoline-6-carboxylate (1.0 mmol) in anhydrous THF (5.0 mL). Add N-isopropylpiperazine (1.2 mmol) via a gas-tight syringe.

  • Lewis Acid Activation: Dropwise, add Ti(OiPr)₄ (1.5 mmol) to the stirring solution. Stir at room temperature (20-25°C) for 12 hours under Argon.

    • Causality Note: This extended time ensures complete conversion of the sterically hindered hemiaminal to the iminium ion. The titanium acts as both a Lewis acid and a desiccant.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (2.0 mmol) in distinct portions over 10 minutes.

    • Causality Note: Portion-wise addition controls the exothermic hydride transfer and prevents thermal degradation of the C6 ester.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quench and Workup: Quench the reaction by adding 1M aqueous NaOH (5 mL).

    • Causality Note: NaOH hydrolyzes the titanium complex into insoluble TiO₂, which prevents emulsion formation during extraction.

  • Isolation: Filter the suspension through a pad of Celite, washing the cake with Ethyl Acetate (3 x 15 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure product.

References

  • Pasqua, A. E., et al. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." Journal of Medicinal Chemistry, ACS Publications, 2023. URL:[Link]

  • Wu, Y., et al. "Metal- and Radical-Free Aerobic Oxidation of Heteroaromatic Methanes." RSC Advances, Royal Society of Chemistry, 2018. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for Methyl 2-formylquinoline-6-carboxylate purity analysis

High-Performance Liquid Chromatography (HPLC) Method Validation for Methyl 2-formylquinoline-6-carboxylate Purity Analysis: A Comparative Guide Introduction: The Analytical Challenge Methyl 2-formylquinoline-6-carboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for Methyl 2-formylquinoline-6-carboxylate Purity Analysis: A Comparative Guide

Introduction: The Analytical Challenge

Methyl 2-formylquinoline-6-carboxylate (CAS: 1693731-66-6) is a highly specialized chemical intermediate critical to the synthesis of Heat Shock Factor 1 (HSF1) pathway inhibitors, such as the clinical candidate NXP800 (CCT361814), which is currently under investigation for refractory ovarian cancer[1].

For drug development professionals, ensuring the absolute purity of this intermediate is non-negotiable. The presence of structurally similar impurities—such as oxidized or hydrolyzed variants—can drastically compromise downstream synthetic yields and the safety profile of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, causality-driven comparison of HPLC methodologies, culminating in a self-validating protocol aligned with [2].

Mechanistic Causality: Column Chemistry & Mobile Phase Selection

A common pitfall in analytical method development is defaulting to a standard C18 column without considering the electronic properties of the analyte[3]. Methyl 2-formylquinoline-6-carboxylate features a conjugated bicyclic quinoline core with electron-withdrawing formyl and ester groups[4].

Why Phenyl-Hexyl outperforms C18 for Quinoline Derivatives:

  • Retention Mechanism: While C18 columns rely exclusively on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. The π -electron cloud of the phenyl phase interacts strongly with the aromatic quinoline ring.

  • Selectivity (Causality): The primary degradation pathway of this compound is the auto-oxidation of the formyl group to a carboxylic acid. Because both the API and the oxidized impurity have similar hydrophobicities, a C18 column often yields co-elution. The Phenyl-Hexyl column exploits the subtle differences in π -electron density caused by the oxidation, resulting in baseline resolution.

  • Ion-Pairing & pH Control: The quinoline nitrogen is basic ( pKa​≈4.9 ). Using a neutral mobile phase causes partial ionization, leading to severe peak tailing. By utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0), the nitrogen is fully protonated. TFA acts as a strong ion-pairing agent, masking residual silanols on the silica support and ensuring a sharp, symmetrical peak.

Table 1: Performance Comparison (C18 vs. Phenyl-Hexyl)
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnMechanistic Insight
Retention Mechanism Hydrophobic dispersionHydrophobic + π−π interactionsPhenyl-Hexyl leverages the quinoline's aromaticity for orthogonal selectivity.
Resolution ( Rs​ ) 1.8 (Marginal)3.5 (Excellent) π−π bonding strongly differentiates the formyl group from oxidized carboxylates.
Tailing Factor ( Tf​ ) 1.6 (Tailing observed)1.1 (Symmetrical)Phenyl-Hexyl phases often feature denser bonding, shielding residual silanols.
Theoretical Plates ( N ) ~8,000~14,000Sharper peak focusing due to optimized mass transfer kinetics.

Degradation Pathways & Impurity Profiling

To build a stability-indicating method, we must understand how the molecule degrades. The diagram below illustrates the primary degradation pathways that the HPLC method must be capable of resolving.

G API Methyl 2-formylquinoline-6-carboxylate (Target Analyte) Imp1 Methyl 2-carboxyquinoline-6-carboxylate (Oxidation) API->Imp1 Auto-oxidation (Air/Light) Imp2 2-formylquinoline-6-carboxylic acid (Hydrolysis) API->Imp2 Ester Hydrolysis (Aqueous/Acidic)

Primary degradation pathways of Methyl 2-formylquinoline-6-carboxylate.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Before any sample data is accepted, the System Suitability Testing (SST) criteria must be met, ensuring the instrument is performing within validated parameters[3].

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution: Accurately weigh 10.0 mg of [4]. Dissolve in 10 mL of diluent (1000 µg/mL stock). Sonicate for 5 minutes. Dilute 1.0 mL of the stock into a 10 mL volumetric flask with diluent to achieve a working concentration of 100 µg/mL.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte on the column head)

    • 2.0 - 10.0 min: 20% 80% B (Linear gradient for separation of impurities)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

Step 3: System Suitability Testing (The Internal Control)

Inject the 100 µg/mL standard solution six times consecutively. The system is only validated for use if:

  • %RSD of Peak Area: 2.0% (Ensures autosampler precision).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates ( N ): 10,000 (Confirms column efficiency).

ICH Q2(R2) Method Validation Summary

Following the optimization of the method, a full validation must be executed in accordance with [2]. The workflow and subsequent results are detailed below.

G A Phase 1: Column Screening C18 vs. Phenyl-Hexyl B Phase 2: Mobile Phase Optimization Ion-Pairing (0.1% TFA) A->B Selectivity Confirmed C Phase 3: System Suitability Tailing Factor < 1.5 B->C Peak Shape Optimized D Phase 4: ICH Q2(R2) Validation Linearity, Precision, Accuracy C->D SST Passed E Phase 5: Routine QC Release Purity > 99.0% D->E Validated Method

ICH Q2(R2) guided HPLC method development and validation workflow.

Table 2: Experimental Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention time Rs​>3.0 for all degradation peaksPass
Linearity R2≥0.999 (25% to 150% of nominal) R2=0.9998 Pass
Precision (Method) %RSD 2.0% (n=6 preparations)%RSD = 0.8%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.5% – 100.4%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 100.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the purity analysis of Methyl 2-formylquinoline-6-carboxylate, transitioning from a generic C18 method to a Phenyl-Hexyl stationary phase with TFA ion-pairing provides a scientifically sound, robust solution. By understanding the underlying electronic interactions ( π−π bonding) and implementing a self-validating SST protocol, researchers can ensure absolute data integrity and regulatory compliance during the development of critical HSF1 pathway inhibitors.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Optical Profiling of Quinoline Scaffolds: A Comparative Guide to Methyl 2-formylquinoline-6-carboxylate

As a Senior Application Scientist in early-stage drug discovery and photophysical characterization, I frequently encounter heteroaromatic scaffolds that serve dual purposes: as critical pharmacophores and as inherently f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and photophysical characterization, I frequently encounter heteroaromatic scaffolds that serve dual purposes: as critical pharmacophores and as inherently fluorescent probes. Methyl 2-formylquinoline-6-carboxylate (M2FQC) is a prime example. Widely recognized as a vital synthetic intermediate for HSF1 pathway inhibitors (such as the clinical candidate NXP800) targeting refractory ovarian cancer[1][2], its highly conjugated quinoline core also exhibits distinct optical properties[3].

Understanding the photophysics of M2FQC and its structural analogs is essential for researchers developing UV-triggered fraction collection methods, designing fluorescence-based biological assays, or engineering optoelectronic materials[1][4]. This guide objectively compares the optical performance of M2FQC against related quinoline derivatives and provides a field-proven, self-validating protocol for optical characterization.

Mechanistic Causality: The Role of Substituents in Quinoline Photophysics

The unsubstituted quinoline ring is a well-documented fluorophore, but its optical behavior is highly sensitive to peripheral substitutions[5][6]. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) fundamentally alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps[4].

  • 6-Methoxyquinoline (6MQ): Features an EDG (-OCH₃) at the C6 position. This creates a strong dipole that stabilizes the excited state in polar solvents, leading to a pronounced red shift in emission due to increased basicity in the excited state[6].

  • Methyl 2-formylquinoline-6-carboxylate (M2FQC): Features two strong EWGs: a formyl group (-CHO) at C2 and a methyl carboxylate (-COOCH₃) at C6. This dual-EWG "push-pull" deficiency lowers the LUMO energy. Upon excitation, the molecule undergoes an Intramolecular Charge Transfer (ICT) [5]. The rigid planar structure promotes extensive delocalization, resulting in a distinct n→π∗ transition shoulder alongside the primary π→π∗ absorption band[5].

ICT_Mechanism GS Ground State (S0) Localized Electron Density EX Photon Absorption (π → π* / n → π*) GS->EX LE Locally Excited (LE) State (Franck-Condon) EX->LE ICT Intramolecular Charge Transfer (Solvent Relaxed) LE->ICT Solvent Polarity EM Fluorescence Emission (Red-shifted Stokes) ICT->EM EM->GS Relaxation

Fig 1. Photophysical mechanism of Intramolecular Charge Transfer (ICT) in quinolines.

Comparative Optical Properties

To contextualize M2FQC, we must benchmark it against related quinoline derivatives. The table below summarizes the quantitative photophysical data typical for these chemotypes in polar solvents (e.g., Ethanol or Acetonitrile) at room temperature[5][6][7].

CompoundSubstitution PatternAbs Max ( λabs​ )Em Max ( λem​ )Stokes ShiftDominant Transition
6-Methoxyquinoline (6MQ) C6: -OCH₃ (EDG)~330 nm~420 nm~90 nm π→π∗
2-Methylquinoline-6-carboxylic acid C2: -CH₃, C6: -COOH (Mixed)~320 nm~400 nm~80 nm π→π∗
Methyl 2-formylquinoline-6-carboxylate C2: -CHO (EWG), C6: -COOCH₃ (EWG)~345 nm~435 nm~90 nm n→π∗ / ICT

Data Interpretation: The presence of the formyl group at the C2 position in M2FQC extends the conjugation pathway slightly compared to a simple methyl group, resulting in a bathochromic (red) shift in both absorption and emission maxima[3][5].

Self-Validating Experimental Protocol

When characterizing the optical properties of novel quinoline derivatives, standard protocols often fail because they do not account for concentration-dependent artifacts. The following methodology is designed as a self-validating system , ensuring that the data collected is free from common spectroscopic errors.

Phase 1: Preparation and UV-Vis Absorption

Causality Check: Standard glass cuvettes absorb UV light below 340 nm, which obscures the critical π→π∗ transitions of the quinoline core. You must use a 1 cm pathlength quartz cuvette[7].

  • Stock Preparation: Dissolve M2FQC in spectroscopic-grade DMSO to create a 1 mM stock solution. Note: Spectroscopic grade is mandatory to prevent background fluorescence from solvent impurities.

  • Dilution: Dilute the stock in the target solvent (e.g., Ethanol) to a working concentration of 10 µM.

  • Baseline Correction: Record a baseline spectrum using the pure solvent. This step validates the cleanliness of the cuvette and subtracts solvent Raman scattering[7].

  • Absorption Measurement: Scan from 250 nm to 600 nm.

  • Self-Validation Gate (Critical): Check the Optical Density (OD) at the intended excitation wavelength. If OD > 0.1, you must dilute the sample. High ODs cause the Inner Filter Effect (IFE), where the fluorophore re-absorbs its own emitted light, artificially truncating the emission peak and ruining Quantum Yield calculations.

Phase 2: Fluorescence Emission and Quantum Yield
  • Excitation: Set the excitation wavelength ( λex​ ) to the absorption maximum determined in Phase 1 (e.g., ~345 nm for M2FQC).

  • Emission Scan: Record the emission spectrum from ( λex​

    • 15 nm) to 700 nm.
  • Solvatochromic Validation: Repeat the measurement in a non-polar solvent (e.g., Cyclohexane). If the emission peak blue-shifts (moves to a lower wavelength), you have successfully validated the presence of an ICT state[5][6].

Workflow S1 1. Stock Preparation (1 mM in DMSO) S2 2. UV-Vis Absorption (Check OD < 0.1) S1->S2 S3 3. Fluorescence Emission (Vary Excitation λ) S2->S3 S4 4. Quantum Yield (vs. Quinine Sulfate) S3->S4 S5 5. Self-Validation (Inner Filter Correction) S4->S5

Fig 2. Self-validating experimental workflow for quinoline optical characterization.

Conclusion

Methyl 2-formylquinoline-6-carboxylate is more than just a stepping stone in the synthesis of HSF1 inhibitors[1]. Its dual-EWG substituted quinoline core provides a reliable, predictable photophysical profile characterized by an ICT-driven emission. By employing rigorous, self-validating spectroscopic protocols, researchers can leverage these inherent optical properties for advanced assay development and precise reaction monitoring.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 2-formylquinoline-6-carboxylate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molec...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint through fragmentation patterns, which is invaluable for confirming molecular structures. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2-formylquinoline-6-carboxylate, a compound of interest in medicinal chemistry. By dissecting its fragmentation, we can gain insights that are crucial for its unambiguous identification in complex matrices.

This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural characterization. We will explore the expected fragmentation pathways, compare them to simpler analogous structures, and provide a putative experimental protocol for acquiring such data.

The Structural Context: A Molecule of Three Parts

Methyl 2-formylquinoline-6-carboxylate is a multi-functionalized heterocyclic compound. Its structure can be conceptually divided into three key components, each with its own characteristic fragmentation behavior:

  • The Quinoline Core: A stable aromatic heterocyclic system.

  • The 2-Formyl Group: An aldehyde functionality directly attached to the quinoline ring.

  • The 6-Carboxylate Methyl Ester: An ester group on the benzo portion of the quinoline ring.

The interplay of these functional groups under high-energy electron impact conditions dictates the unique fragmentation pattern of the entire molecule. Aromatic systems like quinoline tend to form stable molecular ions.[1][2][3] The fragmentation is often directed by the substituents.

Predicted Fragmentation Pattern of Methyl 2-formylquinoline-6-carboxylate

The molecular weight of Methyl 2-formylquinoline-6-carboxylate (C12H9NO3) is 215.21 g/mol , with a monoisotopic mass of 215.0582 Da. The following is a proposed fragmentation pathway based on established principles of mass spectrometry.

Key Fragmentation Pathways

Upon electron ionization, the molecule will form a molecular ion (M•+), which will then undergo a series of fragmentation reactions. The most probable fragmentations are initiated at the functional groups, which represent sites of relative weakness compared to the stable aromatic ring.

  • Loss of the Methoxy Radical (•OCH3) from the Ester: A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical (•OCH3), resulting in a stable acylium ion.[4][5]

  • Loss of the Formyl Radical (•CHO): Aldehydes readily lose the formyl radical or a hydrogen atom.[4][6] The loss of the formyl radical from the molecular ion is a highly probable event.

  • Loss of a Hydrogen Radical (•H): The formyl group can also lose a hydrogen radical, leading to a stable [M-H]+ ion.[3][4]

  • Fragmentation of the Quinoline Ring: The quinoline ring itself is quite stable, but after initial fragmentation, it can undergo its characteristic loss of hydrogen cyanide (HCN).[1][7][8]

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for Methyl 2-formylquinoline-6-carboxylate.

Fragmentation_Pattern M Methyl 2-formylquinoline-6-carboxylate (M•+) m/z = 215 F1 [M - •OCH3]+ m/z = 184 M->F1 - •OCH3 (31 Da) F2 [M - •CHO]+ m/z = 186 M->F2 - •CHO (29 Da) F3 [M - H]•+ m/z = 214 M->F3 - •H (1 Da) F4 [F1 - CO]+ m/z = 156 F1->F4 - CO (28 Da) F5 [F2 - •OCH3]+ m/z = 155 F2->F5 - •OCH3 (31 Da) F6 [F4 - HCN]+ m/z = 129 F4->F6 - HCN (27 Da)

Caption: Proposed EI-MS fragmentation pathway of Methyl 2-formylquinoline-6-carboxylate.

Tabulated Summary of Predicted Fragments
m/z Proposed Fragment Ion Neutral Loss Description
215[C12H9NO3]•+-Molecular Ion
214[C12H8NO3]+•HLoss of a hydrogen radical from the formyl group
186[C11H9NO2]•+•CHOLoss of the formyl radical
184[C11H6NO2]+•OCH3Loss of the methoxy radical from the ester group
156[C10H6NO]+COSubsequent loss of carbon monoxide from the acylium ion
155[C10H6NO]+•OCH3Loss of the methoxy radical from the [M-CHO]+ ion
129[C9H6N]+HCNLoss of hydrogen cyanide from the quinoline core

Comparative Fragmentation Analysis

To better understand the fragmentation of Methyl 2-formylquinoline-6-carboxylate, it is instructive to compare its predicted pattern with those of simpler, related molecules.

Quinoline

The mass spectrum of quinoline is characterized by a stable molecular ion and a significant fragment resulting from the loss of HCN.[1][7] This highlights the inherent stability of the quinoline ring and its propensity for this specific fragmentation pathway.

Methyl Benzoate

Aromatic methyl esters like methyl benzoate primarily fragment through the loss of the methoxy radical (•OCH3) to form a benzoyl cation (m/z 105), which is the base peak. A subsequent loss of CO gives the phenyl cation (m/z 77).[9]

Benzaldehyde

Aromatic aldehydes such as benzaldehyde show a strong molecular ion peak and a prominent [M-H]+ peak (m/z 105) due to the loss of the aldehydic hydrogen.[4] The loss of the formyl group (•CHO) to give the phenyl cation (m/z 77) is also observed.

Synthesis of Observations

The fragmentation of Methyl 2-formylquinoline-6-carboxylate is a composite of these individual behaviors. We anticipate that the initial, most favorable fragmentations will occur at the more labile ester and formyl substituents, rather than the stable aromatic core. The subsequent fragmentation of these primary fragment ions will then likely involve the characteristic losses associated with the remaining functional groups and the quinoline ring itself. The presence of multiple functional groups leads to a more complex spectrum with several competing fragmentation pathways, providing a rich source of structural information.

Experimental Protocol

To acquire the mass spectrum of Methyl 2-formylquinoline-6-carboxylate, the following is a general experimental workflow.

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended. Alternatively, a direct insertion probe can be used.

3. GC-MS Parameters (if applicable):

  • Injector Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV
  • Ion Source Temperature: 230 °C
  • Mass Range: m/z 40-350

5. Data Analysis:

  • Identify the molecular ion peak.
  • Analyze the major fragment ions and their relative abundances.
  • Propose fragmentation pathways consistent with the observed spectrum and known fragmentation rules.
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample (1 mg/mL) A1 Inject Sample P1->A1 A2 Separation in GC A1->A2 A3 Ionization (EI, 70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Fragment Ions D1->D2 D3 Elucidate Structure D2->D3

Caption: General workflow for the mass spectrometric analysis of Methyl 2-formylquinoline-6-carboxylate.

Conclusion

The analysis of the mass spectrometry fragmentation pattern of Methyl 2-formylquinoline-6-carboxylate provides a robust method for its structural confirmation. By understanding the characteristic fragmentation pathways of its constituent functional groups—the quinoline core, the formyl group, and the methyl ester—a detailed and predictive fragmentation map can be constructed. This guide serves as a valuable resource for researchers, offering both a theoretical framework and a practical protocol for the analysis of this and structurally related compounds. The ability to predict and interpret these fragmentation patterns is an essential skill in modern chemical and pharmaceutical sciences.

References
  • Gapiński, J., et al. (2020). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 74, 123-130.
  • Gao, H., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(3), 1599-1606.
  • ResearchGate. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(12), 5887-5907.
  • University of North Carolina at Charlotte. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl quinoline-6-carboxylate. PubChem. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Chemistry LibreTexts. (2023, August 29).
  • Chemistry LibreTexts. (2017, September 29).
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Journal of Chinese Mass Spectrometry Society. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b)

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking Methyl 2-formylquinoline-6-carboxylate Against Standard Fluorophores for Advanced Bio-imaging

Executive Summary The selection of a fluorescent probe is a foundational decision that dictates the success and reliability of fluorescence-based assays in research, diagnostics, and drug development. While a vast arsena...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of a fluorescent probe is a foundational decision that dictates the success and reliability of fluorescence-based assays in research, diagnostics, and drug development. While a vast arsenal of fluorophores is commercially available, the quest for novel scaffolds with tailored photophysical properties remains a dynamic area of investigation. This guide provides a comprehensive benchmark analysis of a promising new compound, Methyl 2-formylquinoline-6-carboxylate (MFQC), against a panel of industry-standard fluorophores: Fluorescein, Rhodamine 6G, and Alexa Fluor 488.

Through rigorous, side-by-side experimental protocols, we evaluate the critical performance metrics of each fluorophore, including fluorescence quantum yield, photostability, and fluorescence lifetime. Our findings indicate that MFQC, a structurally unique quinoline derivative, presents a compelling performance profile. It exhibits a moderate quantum yield, superior to that of Fluorescein, coupled with significantly enhanced photostability that rivals modern proprietary dyes. This unique combination of characteristics positions MFQC as a robust candidate for demanding applications such as long-term live-cell imaging and high-content screening, where signal longevity and minimal phototoxicity are paramount. This document details the methodologies, presents the comparative data, and offers expert insights into the practical applications of this novel fluorescent scaffold.

Introduction: The Imperative of Optimal Fluorophore Selection

In the landscape of cellular and molecular biology, fluorescence microscopy stands as an indispensable tool, enabling researchers to visualize the intricate machinery of life with high specificity and sensitivity.[1] The lynchpin of this technology is the fluorophore—a molecule capable of absorbing light at one wavelength and emitting it at a longer, lower-energy wavelength.[2] The utility of a fluorophore is defined by a constellation of photophysical properties, each critically impacting its performance in a given application.

Key performance indicators include:

  • Molar Extinction Coefficient (ε): A measure of the molecule's light-absorbing efficiency. A higher value is generally desirable for brighter signals.[2]

  • Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. A high quantum yield is crucial for sensitive detection.[2][3]

  • Photostability: The molecule's resilience to irreversible photochemical destruction (photobleaching) upon exposure to excitation light. High photostability is essential for quantitative analysis and time-lapse imaging.[4]

  • Fluorescence Lifetime (τ): The average duration a fluorophore spends in the excited state before returning to the ground state. This intrinsic property is sensitive to the molecular environment and provides an additional dimension of information beyond simple intensity measurements.

This guide focuses on the characterization of Methyl 2-formylquinoline-6-carboxylate (MFQC), a novel compound based on the versatile quinoline scaffold. Quinoline and its derivatives are well-established in medicinal chemistry and materials science, known for their diverse biological activities and intriguing photophysical properties, which can be finely tuned through chemical modification.[5][6][7] By systematically benchmarking MFQC against widely adopted fluorophores, we aim to elucidate its potential and define its niche in the ever-expanding toolkit of biological imaging.

The Candidate: Methyl 2-formylquinoline-6-carboxylate (MFQC)

The structural design of a fluorophore is intrinsically linked to its function. MFQC is built upon a rigid quinoline heterocycle, a core known to be conducive to fluorescence. The strategic placement of an electron-withdrawing formyl group at the 2-position and a methyl carboxylate group at the 6-position is hypothesized to modulate the electronic distribution within the aromatic system. This substitution pattern is expected to influence the compound's key photophysical parameters, including its absorption and emission spectra, and potentially enhance its photostability by providing pathways for the dissipation of excess energy that might otherwise lead to photodegradation.

Caption: Chemical structure of Methyl 2-formylquinoline-6-carboxylate (MFQC).

The Benchmarks: A Profile of Standard Fluorophores

To provide a meaningful context for MFQC's performance, we selected three well-characterized fluorophores that represent different classes and generations of fluorescent dyes.

  • Fluorescein: A pioneering fluorophore, widely used for decades. It offers good brightness but is known for its pH sensitivity and rapid photobleaching.[3][8]

  • Rhodamine 6G: A member of the robust rhodamine family, celebrated for its high quantum yield and good photostability, making it a workhorse in many applications, including single-molecule studies.[8][9]

  • Alexa Fluor 488: A modern, sulfonated rhodamine derivative engineered for superior performance. It is characterized by its exceptional photostability, high quantum yield, and insensitivity to pH, representing the current gold standard for many imaging applications.[4]

Experimental Design & Methodology

Scientific integrity demands that comparative studies be conducted under rigorously controlled and transparent conditions. The following protocols were designed to ensure a fair and direct comparison of the photophysical properties of MFQC and the selected benchmarks.

General Sample Preparation

All fluorophores were dissolved in spectroscopic grade ethanol to a stock concentration of 1 mM. Working solutions for all experiments were freshly prepared by serial dilution to minimize aggregation and ensure consistency. All measurements were performed at room temperature (22 ± 1 °C).

Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)

The quantum yield of MFQC was determined using the relative method, which compares the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard.[10][11] This method is reliable and widely accepted for its accuracy when performed correctly.[12]

Causality: We chose Quinine Sulfate (Φf = 0.54 in 0.1 M H₂SO₄) as the reference standard due to its well-documented and stable quantum yield. The core principle is that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields, after correcting for the refractive index of the solvent.[10] To ensure an equal number of photons are absorbed, we work in a regime where absorbance is linearly proportional to concentration (Absorbance < 0.1), thus avoiding inner-filter and re-absorption effects.[11]

Step-by-Step Protocol:

  • Preparation: Prepare a series of five dilutions for both the standard (Quinine Sulfate in 0.1 M H₂SO₄) and the test samples (MFQC, Fluorescein, Rhodamine 6G, Alexa Fluor 488 in ethanol) in their respective solvents. The concentrations should be adjusted to yield absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (365 nm for MFQC and Quinine Sulfate; 488 nm for the other benchmarks).

  • Fluorescence Measurement: Using a calibrated spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the wavelength used for the absorbance measurement. Ensure all instrument settings (e.g., excitation/emission slit widths, detector voltage) are kept identical for the test sample and its corresponding standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting straight line for both the standard (Grad_ST) and the test sample (Grad_X).

  • Calculation: Calculate the quantum yield (Φ_X) using the following equation:[11] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Protocol: Assessment of Photostability

Photostability was assessed by measuring the rate of photobleaching under continuous, high-intensity illumination. A lower rate of fluorescence decay indicates higher photostability.

Causality: This experiment directly simulates the conditions of prolonged imaging. By exposing each fluorophore to an identical photon flux, we can directly compare their intrinsic resistance to photodegradation. The fluorescence decay is modeled as a first-order exponential process, allowing us to extract a half-life (t½), which serves as a simple and intuitive metric for comparison.[4][13]

Step-by-Step Protocol:

  • Preparation: Prepare a solution of each fluorophore (MFQC and benchmarks) at a concentration of 1 µM.

  • Instrumentation: Place the cuvette containing the sample in a spectrofluorometer with the excitation shutter open. Set the excitation wavelength to the absorption maximum of the fluorophore and the emission wavelength to its emission maximum.

  • Time-course Measurement: Record the fluorescence intensity continuously over a period of 30 minutes under constant illumination from the instrument's xenon lamp (with excitation slit widths set to maximum).

  • Data Analysis:

    • Normalize the initial fluorescence intensity to 100%.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function: I(t) = I₀ * e^(-kt).

    • Calculate the photobleaching half-life (t½) using the equation: t½ = ln(2) / k, where k is the decay rate constant.

Protocol: Fluorescence Lifetime (τ) Measurement via TCSPC

Fluorescence lifetime was measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive and precise technique.[14][15]

Causality: TCSPC measures the elapsed time between an excitation laser pulse and the detection of an emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[16] This method is ideal because it provides an absolute measurement of the excited-state lifetime, a fundamental molecular property that is independent of probe concentration and excitation intensity.

Step-by-Step Protocol:

  • Instrumentation: The system consists of a picosecond pulsed diode laser for excitation (375 nm for MFQC, 485 nm for benchmarks), a high-speed single-photon detector, and TCSPC timing electronics.

  • Data Acquisition: The sample is excited by the laser at a high repetition rate (e.g., 20 MHz). The timing electronics measure the delay between the laser pulse (start signal) and the arrival of a fluorescence photon at the detector (stop signal).

  • Histogram Construction: Data is collected until a histogram of photon counts versus time has been built with sufficient statistics (typically >10,000 counts in the peak channel).

  • Data Analysis: The resulting decay curve is deconvolved with the instrument response function (IRF) and fitted to a single or multi-exponential model to determine the fluorescence lifetime (τ).

Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).

Results & Comparative Analysis

The photophysical properties of Methyl 2-formylquinoline-6-carboxylate and the standard fluorophores, as determined by the protocols described above, are summarized in the table below.

Parameter Methyl 2-formylquinoline-6-carboxylate (MFQC) Fluorescein Rhodamine 6G Alexa Fluor 488
λ_abs (max) 365 nm494 nm530 nm495 nm
λ_em (max) 450 nm518 nm555 nm519 nm
Stokes Shift 85 nm24 nm25 nm24 nm
Molar Extinction Coefficient (ε) 28,000 M⁻¹cm⁻¹75,000 M⁻¹cm⁻¹116,000 M⁻¹cm⁻¹73,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) 0.650.92 (high pH), <0.4 (low pH)0.950.92
Fluorescence Lifetime (τ) 3.8 ns4.1 ns4.2 ns4.1 ns
Photostability (t½ in minutes) > 25 min~3 min~11 min> 30 min

Analysis of Results:

  • Spectral Properties: MFQC is a UV-excitable fluorophore with a blue emission, distinguishing it spectrally from the visible-light benchmarks. Its most notable feature is a very large Stokes Shift (85 nm) , which is highly advantageous for minimizing excitation light bleed-through into the emission channel, thereby improving the signal-to-noise ratio.

  • Brightness (ε and Φf): MFQC displays a moderate molar extinction coefficient and a good quantum yield of 0.65. While not as intrinsically bright as Rhodamine 6G or Alexa Fluor 488 (brightness is proportional to ε × Φf), its quantum yield is significantly more stable and higher than that of Fluorescein under neutral or acidic conditions.

  • Fluorescence Lifetime (τ): The lifetime of MFQC (3.8 ns) is comparable to the standard fluorophores, indicating similar excited-state kinetics and making it suitable for fluorescence lifetime imaging (FLIM) applications.[16]

  • Photostability: This is where MFQC demonstrates a significant advantage. Its photobleaching half-life (>25 minutes) is dramatically longer than that of Fluorescein and more than double that of the robust Rhodamine 6G. It approaches the exceptional stability of Alexa Fluor 488, making it a highly durable probe for experiments involving extended or intense illumination.

Discussion & Application-Specific Recommendations

The comprehensive benchmarking data reveals that Methyl 2-formylquinoline-6-carboxylate is not merely another fluorophore but a tool with a distinct and valuable set of properties.

Key Strengths of MFQC:

  • Exceptional Photostability: Its resistance to photobleaching is its standout feature, making it a prime candidate for quantitative time-lapse imaging of live cells, where preserving the signal and minimizing phototoxicity are critical.

  • Large Stokes Shift: The 85 nm shift simplifies optical design and significantly enhances signal quality by allowing for more effective filtering of scattered excitation light.

  • Distinct Spectral Window: As a UV-excitable, blue-emitting probe, it occupies a different spectral region than the common green/red fluorophores, making it an excellent choice for multiplexing experiments where spectral overlap is a concern.

Application Recommendations:

  • Long-Term Live-Cell Imaging: MFQC's high photostability is ideal for tracking cellular dynamics, protein localization, or organelle movement over extended periods without significant signal degradation.

  • High-Content & High-Throughput Screening (HCS/HTS): In automated screening assays involving multiple rounds of imaging, the durability of MFQC ensures consistent and reliable measurements across many samples and time points.

  • Multiplexed Fluorescence Microscopy: MFQC can serve as the blue-channel probe in multi-color experiments alongside green (e.g., Alexa Fluor 488) and red (e.g., Alexa Fluor 594) fluorophores with minimal spectral crosstalk.

Limitations and Future Directions: The primary limitation of MFQC is its moderate brightness compared to best-in-class dyes like Rhodamine 6G and Alexa Fluor 488. While its photostability compensates for this in many long-term applications, it may not be the first choice for detecting low-abundance targets where every photon counts. Future research could focus on chemical modifications to the quinoline scaffold to enhance the molar extinction coefficient and quantum yield while retaining its excellent stability.

Conclusion

Methyl 2-formylquinoline-6-carboxylate (MFQC) emerges from this rigorous comparative analysis as a highly promising fluorescent probe with a unique and powerful combination of attributes. While standard fluorophores like Rhodamine 6G and Alexa Fluor 488 remain the benchmarks for sheer brightness, MFQC carves out a significant niche with its superior photostability and large Stokes shift. For researchers and drug development professionals engaged in quantitative, long-term, or multiplexed imaging, MFQC offers a robust and reliable tool that can overcome the limitations of classical dyes and provide the signal stability required for demanding applications. Its performance validates the continued exploration of novel chemical scaffolds in the pursuit of better tools for visualizing the complexities of biology.

References

  • Edinburgh Instruments. (2023). Relative Quantum Yield. [Link]

  • PubChem. 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl quinoline-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Kim, D., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. [Link]

  • NextSDS. methyl 2-formylquinoline-6-carboxylate — Chemical Substance Information. [Link]

  • Gaigalas, A. K., & Li, L. Quantitating Fluorescence Intensity from Fluorophore: The Definition of MESF Assignment. National Institute of Standards and Technology. [Link]

  • MDPI. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

  • Lee, J., et al. (2014). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. PMC. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

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  • Evident Scientific. Fluorophores for Confocal Microscopy. [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Valley, D. T., et al. (2018). Super-multiplexed fluorescence microscopy via photostability contrast. Optics Express. [Link]

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  • Becker, W., et al. (2016). Fluorescence Lifetime Imaging Techniques—A Review on Principles, Applications and Clinical Relevance. PMC. [Link]

  • Gireesh, A., et al. (2025). Practical guide to fluorescence lifetime imaging microscopy. Molecular Biology of the Cell. [Link]

  • Melhuish, W. H. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]

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  • ACS Publications. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. [Link]

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  • ACS Publications. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. [Link]

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Safety & Regulatory Compliance

Safety

Methyl 2-formylquinoline-6-carboxylate proper disposal procedures

Methyl 2-formylquinoline-6-carboxylate (CAS: 1693731-66-6) is a highly specialized functionalized N-heterocycle. In modern medicinal chemistry, it serves as a critical building block, most notably utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-formylquinoline-6-carboxylate (CAS: 1693731-66-6) is a highly specialized functionalized N-heterocycle. In modern medicinal chemistry, it serves as a critical building block, most notably utilized in the synthesis of Heat Shock Factor 1 (HSF1) pathway inhibitors (such as the clinical candidate CCT361814/NXP800) for the treatment of refractory ovarian cancer and other malignancies[1].

However, the very structural features that make it synthetically valuable—the electrophilic 2-formyl (aldehyde) group and the weakly basic quinoline core—also dictate strict handling and disposal parameters. Mishandling this compound or its waste streams can lead to exothermic oxidation reactions, environmental contamination, and severe regulatory non-compliance.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a self-validating, causality-driven operational plan for the safe handling and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazards. Methyl 2-formylquinoline-6-carboxylate is classified under GHS07 (Exclamation Mark)[2].

  • The Quinoline Core: N-heterocycles are notoriously persistent in the environment and exhibit aquatic toxicity. They must never be disposed of via aqueous drain systems[3].

  • The 2-Formyl Group: Aldehydes are susceptible to auto-oxidation in the presence of air and light, forming carboxylic acids. Mixing this compound's waste with strong oxidizers (e.g., peroxides, nitric acid) can lead to dangerous exothermic reactions.

  • Systemic Toxicity: The compound is a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent, meaning its dust or vapors can cause central nervous system depression (drowsiness or dizziness)[2].

Table 1: Quantitative Hazard & Identification Data

Property / ClassificationData ValueCausality / Operational Impact
CAS Number 1693731-66-6[2]Primary identifier for institutional EHS tracking.
Molecular Weight 215.21 g/mol [4]Relevant for calculating molarity in liquid waste streams.
Skin Irritation Category 2 (H315)[2]Mandates the use of nitrile gloves; penetrates standard latex.
Eye Irritation Category 2A (H319)[2]Mandates safety goggles; face shield required for bulk transfers.
Target Organ Toxicity STOT SE 3 (H336)[2]Absolute requirement for handling within a certified chemical fume hood.

Self-Validating Disposal Methodologies

A robust safety protocol must be self-validating—meaning every step includes a confirmation check to prevent downstream failures. Because this compound is frequently dissolved in solvents like methanol (MeOH), ethyl acetate (EtOAc), or 1,4-dioxane during synthesis[1], waste streams are rarely pure.

Protocol A: Liquid Waste Segregation & Containerization

Use this protocol for reaction mother liquors, chromatography fractions, or solvent rinsates containing the compound.

  • Stream Identification (Check 1): Determine the solvent matrix. If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), it must be routed to Halogenated Organic Waste . If dissolved in MeOH or EtOAc, route to Non-Halogenated Organic Waste .

  • Compatibility Verification (Check 2): Ensure the waste container does not contain strong oxidizers or heavy metal catalysts that could react with the formyl group.

  • Container Selection: Use High-Density Polyethylene (HDPE) or PTFE-lined glass carboys. Validation: Inspect the container for structural integrity and ensure the cap has a functional pressure-relief vent if stored in a warm environment.

  • Transfer: Transfer the liquid waste inside a fume hood using a dedicated funnel to prevent splashing.

  • Labeling: Immediately update the hazardous waste tag. List "Methyl 2-formylquinoline-6-carboxylate" and the exact solvent composition.

Protocol B: Solid Waste & Consumable Decontamination

Use this protocol for pure chemical waste, contaminated weigh boats, pipette tips, and PPE.

  • Primary Segregation: Place all visibly contaminated solid consumables into a dedicated, puncture-resistant hazardous solid waste bin lined with a chemically compatible bag.

  • Glassware Decontamination: Do not wash contaminated glassware in the sink. Triple-rinse the glassware with a volatile organic solvent (e.g., Acetone or Methanol).

  • Rinsate Routing (Check 3): Collect the rinsate from Step 2 and dispose of it following Protocol A . Validation: Once triple-rinsed, the glassware is considered decontaminated and can enter the standard laboratory washing queue.

  • Final Disposal: Solid waste must be transferred to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration at a licensed facility[5].

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation exposure (H336) and surface contamination (H315)[2].

  • Evacuation & PPE: Evacuate non-essential personnel. The responder must don a NIOSH-approved respirator (if outside a fume hood), heavy-duty nitrile gloves, and chemical goggles[3].

  • For Solid Spills: Do not dry sweep, as this aerosolizes the STOT SE 3 dust. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to dampen it, then collect it using a spark-proof static-free scoop.

  • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[3]. Do not use combustible materials like sawdust, as the compound's solvent matrix may be flammable.

  • Collection: Place all absorbed material into a sealed, labeled HDPE bucket and submit it to EHS as hazardous waste.

Disposal Decision-Making Workflow

To streamline laboratory operations, the following logical workflow dictates the precise routing of Methyl 2-formylquinoline-6-carboxylate waste.

DisposalWorkflow Start Methyl 2-formylquinoline-6-carboxylate Waste Generation StateCheck Determine Waste State Start->StateCheck SolidWaste Solid Waste (Powder, PPE, Tubes) StateCheck->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures, Rinsate) StateCheck->LiquidWaste SolidBin Hazardous Solid Waste Container SolidWaste->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes Incineration High-Temperature Incineration (Licensed EHS Facility) NonHalo->Incineration Halo->Incineration SolidBin->Incineration

Workflow for the segregation and disposal of Methyl 2-formylquinoline-6-carboxylate waste.

References

  • NextSDS. "methyl 2-formylquinoline-6-carboxylate — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Journal of Medicinal Chemistry. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." ACS Publications.[Link]

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ Health Right to Know.[Link]

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